molecular formula C11H15ClN2O2 B1520488 3-(Piperazine-1-carbonyl)phenol hydrochloride CAS No. 1240527-44-9

3-(Piperazine-1-carbonyl)phenol hydrochloride

Número de catálogo: B1520488
Número CAS: 1240527-44-9
Peso molecular: 242.7 g/mol
Clave InChI: SZDTYXXSKORDJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Piperazine-1-carbonyl)phenol hydrochloride (CAS: 1240527-44-9) is a high-purity chemical compound with the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.70 g/mol . This compound features a piperazine moiety, which is a well-established privileged scaffold in medicinal chemistry known for conferring a wide range of biological activities . It is primarily utilized in the synthesis of advanced pharmaceutical intermediates, especially in the research and development of compounds that target neurological and psychiatric disorders . The structural motif of piperazine makes this compound particularly valuable for designing and synthesizing novel molecules that interact with key neurotransmitter systems in the central nervous system, such as dopamine and serotonin receptors . Researchers employ this building block to explore potential therapeutic agents for conditions including depression, anxiety, and schizophrenia . Its role extends to the creation of various analogs and derivatives, facilitating the optimization of critical drug properties like efficacy, selectivity, and pharmacokinetics in early-stage discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 1240527-44-9 Molecular Formula: C₁₁H₁₅ClN₂O₂ Molecular Weight: 242.70 g/mol

Propiedades

IUPAC Name

(3-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13;/h1-3,8,12,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDTYXXSKORDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-(Piperazine-1-carbonyl)phenol hydrochloride chemical properties

[1][2][3]

CAS Number: 1240527-44-9 Synonyms: (3-Hydroxyphenyl)(piperazin-1-yl)methanone hydrochloride; 3-Hydroxybenzoylpiperazine HCl. Molecular Formula:

Molecular Weight:

Introduction: The "Privileged" Scaffold

3-(Piperazine-1-carbonyl)phenol hydrochloride represents a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its bifunctional nature:

  • The Phenol Moiety: Acts as a hydrogen bond donor/acceptor, often mimicking Tyrosine residues or interacting with serine/threonine pockets in enzymes (e.g., PARP, Kinases).

  • The Piperazine Ring: A classic pharmacophore that improves solubility and pharmacokinetic profiles while providing a secondary amine for further diversification (e.g., reductive amination or

    
     reactions).
    
  • The Amide Linker: Provides a rigid spacer that orients the two domains, restricting conformational entropy and enhancing binding selectivity.

This compound is widely utilized in the synthesis of CNS agents (targeting 5-HT and Dopamine receptors) and enzyme inhibitors (such as PARP inhibitors used in oncology).

Physicochemical Properties

The hydrochloride salt form significantly enhances the stability and water solubility of the parent free base.

PropertyValue / Description
Appearance White to off-white crystalline solid.
Solubility High: Water, DMSO, Methanol.Low: Dichloromethane, Hexanes, Diethyl Ether.
Melting Point >200°C (Decomposition often observed). Typical of piperazine HCl salts.[1][2]
pKa (Predicted) Phenol -OH: ~9.8Piperazine -NH: ~8.5 (protonated in HCl salt)
H-Bond Donors 3 (Phenol -OH, Amide -NH, Protonated Amine

)
H-Bond Acceptors 3 (Phenol -O-, Amide C=O, Piperazine N)
Stability Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthetic Routes & Manufacturing

The synthesis of this compound requires careful orchestration to prevent polymerization (since the product contains both a nucleophilic amine and an electrophilic carbonyl precursor during synthesis). The industry-standard protocol utilizes Mono-Boc protection to ensure selectivity.

Core Synthesis Workflow

The synthesis involves the coupling of 3-hydroxybenzoic acid with tert-butyl piperazine-1-carboxylate, followed by acid-mediated deprotection.

Step-by-Step Protocol:

  • Coupling (Amide Bond Formation):

    • Reagents: 3-Hydroxybenzoic acid (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).

    • Solvent: DMF or DCM.

    • Conditions: Stir at Room Temperature (RT) for 12–16 hours under

      
      .
      
    • Mechanism: EDC activates the carboxylic acid, forming an active ester with HOBt, which is then attacked by the piperazine amine.

    • Workup: Dilute with EtOAc, wash with 1M citric acid (to remove unreacted amine/EDC), saturated

      
      , and brine. Dry over 
      
      
      .
  • Deprotection (Salt Formation):

    • Reagents: 4M HCl in Dioxane or EtOAc.

    • Conditions: Stir the Boc-intermediate in HCl solution at 0°C

      
       RT for 2–4 hours.
      
    • Isolation: The product precipitates as the hydrochloride salt. Filter the white solid, wash with diethyl ether (to remove non-polar byproducts), and dry under vacuum.

SynthesisStart13-Hydroxybenzoic AcidIntermediateBoc-Protected Amide(Intermediate)Start1->IntermediateStart2N-Boc-PiperazineStart2->IntermediateFinal3-(Piperazine-1-carbonyl)phenolHydrochlorideIntermediate->FinalDeprotectionReagent1EDC / HOBt / DIPEAReagent1->IntermediateReagent24M HCl in DioxaneReagent2->Final

Caption: Convergent synthesis route utilizing Boc-protection strategy to prevent polymerization.

Analytical Characterization

To validate the identity of 3-(Piperazine-1-carbonyl)phenol hydrochloride, researchers should look for the following spectral signatures:

  • 
    H NMR (400 MHz, DMSO-
    
    
    ):
    • 
       9.0–10.0 ppm (Broad s, 2H): 
      
      
      (Piperazine ammonium).
    • 
       9.6 ppm (s, 1H): Phenolic -OH.
      
    • 
       7.2 ppm (t, 1H): Aromatic H (Meta).
      
    • 
       6.8–6.9 ppm (m, 3H): Aromatic H (Ortho/Para).
      
    • 
       3.3–3.8 ppm (m, 8H): Piperazine 
      
      
      protons (often broadened due to restricted rotation of the amide bond).
  • Mass Spectrometry (ESI+):

    • Target Mass

      
       m/z (Free base mass + H).
      

Handling & Safety (SDS Summary)

As a hydrochloride salt of an aryl-amine derivative, this compound is classified as an Irritant .

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • STOT-SE (Respiratory Irritation, Category 3)

  • Precautions:

    • Inhalation: Use a fume hood. Dust can cause respiratory sensitization.

    • Contact: Wear nitrile gloves and safety goggles. Wash skin immediately upon contact.

    • Storage: Hygroscopic. Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C.

Applications in Drug Discovery

This compound serves as a versatile Linker-Payload module.

  • Fragment-Based Drug Discovery (FBDD): The phenol group allows for "SAR by Catalog" exploration. It can be alkylated to form ethers (mimicking biaryl ethers) or acylated to form esters.

  • GPCR Ligand Synthesis: The free secondary amine on the piperazine ring is a "handle" for attaching aryl halides via Buchwald-Hartwig amination, a common strategy for generating 5-HT (Serotonin) and Dopamine receptor antagonists.

  • PARP Inhibitor Design: The 3-benzamide pharmacophore is structurally homologous to the nicotinamide binding pocket of PARP enzymes. Derivatives of this scaffold are often explored for DNA repair inhibition in cancer therapy.

ApplicationsCore3-(Piperazine-1-carbonyl)phenol(Scaffold)Path1N-Alkylation / AcylationCore->Path1Piperazine NH ModPath2O-AlkylationCore->Path2Phenol OH ModTarget1GPCR Ligands(5-HT / D2 Antagonists)Path1->Target1Target2PARP Inhibitors(Oncology)Path1->Target2Target3Kinase Inhibitors(ATP-Pocket Binders)Path2->Target3

Caption: Divergent synthetic utility of the scaffold in generating diverse pharmacological classes.

References

  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine (Related Structure Analysis). Retrieved February 7, 2026, from [Link]

Technical Guide: In Vitro Screening of 3-(Piperazine-1-carbonyl)phenol Hydrochloride

[1]

Part 1: Compound Management & Physicochemical Profiling

Objective: Establish the "drug-likeness" and assay compatibility of the hydrochloride salt before biological testing.

Formulation and Storage

The hydrochloride (HCl) salt form enhances water solubility but requires precise stoichiometry during preparation.[1]

  • Molecular Weight Correction: You must account for the HCl counterion when calculating molarity.

    • Formula:

      
      [1]
      
  • Solvent System:

    • Primary Stock: Dissolve in DMSO (Dimethyl sulfoxide) at 10 mM or 100 mM.[1] While the HCl salt is water-soluble, DMSO ensures long-term stability and prevents hydrolysis of the amide bond during freeze-thaw cycles.[1]

    • Aqueous Dilution: For cellular assays, dilute the DMSO stock into media. Ensure final DMSO concentration is

      
       (v/v) to prevent solvent toxicity.[1]
      
  • Stability Warning: The phenol group is susceptible to oxidation (forming quinones) in basic buffers (pH > 8.[1]0) or upon prolonged air exposure.[1]

    • Protocol: Store stocks at -80°C under argon/nitrogen if possible.[1]

Solubility & PAINS Check (Pan-Assay Interference)

Phenolic compounds are frequent "frequent hitters" in HTS due to redox cycling.[1]

  • Redox Validation: Include 1 mM DTT (Dithiothreitol) or TCEP in all biochemical assay buffers. If the compound's IC50 shifts significantly (>3-fold) with the addition of DTT, the activity is likely a false positive caused by oxidation/protein alkylation rather than specific binding.

Part 2: Biochemical Potency Screening (Target: PARP1/2)

Rationale: The 3-(piperazine-1-carbonyl)phenol scaffold is a structural substructure of Olaparib and other PARP inhibitors.[1] The most logical primary screen is a PARP enzymatic inhibition assay to determine if this fragment retains catalytic site binding.

Experimental Principle: Chemiluminescent PARylation Assay

This assay measures the inhibition of PARP-mediated transfer of biotinylated ADP-ribose onto histone proteins.[1]

Materials:

  • Enzyme: Recombinant Human PARP1 (High purity).[1]

  • Substrate: Histone H1/H3 coated microplates.[1]

  • Co-factor: Biotinylated NAD+ (Nicotinamide Adenine Dinucleotide).[1]

  • Detection: Streptavidin-HRP + Chemiluminescent Substrate.[1]

Step-by-Step Protocol
  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT (Critical for phenol stability), 0.01% Triton X-100.[1]

  • Compound Titration: Prepare a 10-point serial dilution of 3-(Piperazine-1-carbonyl)phenol HCl (e.g., Start at 100 µM, 1:3 dilution).

  • Enzyme Incubation: Add 25 µL of PARP1 enzyme (0.5 U/well) to the Histone-coated plate. Add 5 µL of compound. Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Start: Add 20 µL of Biotin-NAD+ cocktail.

  • Reaction Stop: After 60 min, wash plate 3x with PBS-T (0.1% Tween-20).

  • Detection: Add Streptavidin-HRP (1:1000) for 30 min. Wash 3x. Add ECL substrate and read Luminescence.[1]

Data Analysis
  • Normalization: $ % Activity = \frac{Signal_{sample} - Signal_{min}}{Signal_{max} - Signal_{min}} \times 100 $[1]

  • Curve Fitting: Fit data to a 4-parameter logistic (4PL) model to extract IC50.

    • Expectation: As a fragment, the IC50 may be in the micromolar range (1–50 µM).

Part 3: Cellular Efficacy & Mechanism of Action

Objective: Confirm the compound can penetrate cell membranes and engage the target in a complex biological environment.

Cell Viability Screening (Synthetic Lethality Model)

To validate the PARP-mimetic mechanism, screen against paired cell lines: BRCA1-deficient (e.g., HCC1937) vs. BRCA-wildtype (e.g., MCF-7).[1]

Protocol (CellTiter-Glo / ATP Quantitation):

  • Seeding: Seed 3,000 cells/well in 96-well white-walled plates. Allow attachment (24h).

  • Treatment: Treat with compound (0.1 – 100 µM) for 72 hours .

    • Control: Include 1 µM Olaparib as a positive control.[1]

  • Readout: Add CellTiter-Glo reagent (lyses cells and generates light proportional to ATP).[1]

  • Interpretation: A "hit" will show selective cytotoxicity (lower IC50) in the BRCA-deficient line compared to the Wildtype line.[1]

Target Engagement: Immunodetection of PAR Chains

Directly visualize inhibition of PARP activity inside the cell.

  • Stimulation: Treat cells with H₂O₂ (0.5 mM) for 10 min to induce DNA damage and activate PARP.[1]

  • Inhibition: Pre-treat with 3-(Piperazine-1-carbonyl)phenol HCl for 1h prior to H₂O₂.

  • Detection: Lyse cells and perform Western Blot using anti-PAR antibody .[1]

  • Result: Effective screening hits will block the formation of the PAR polymer smear (116 kDa+) on the blot.

Part 4: Visualization & Logic Flow[1]

Screening Workflow Diagram

The following diagram illustrates the decision tree for evaluating this specific scaffold, integrating the "Salt Correction" and "Redox Check" critical for this chemical class.

ScreeningWorkflowCompound3-(Piperazine-1-carbonyl)phenol HClPrepStock Prep (DMSO)+ Salt CorrectionCompound->PrepQCQC: Solubility & Redox Potential CheckPrep->QCBiochemBiochemical Screen(PARP1 Enzymatic Assay)QC->BiochemPassDTT_CheckDTT Sensitivity Test(Rule out Quinone PAINS)Biochem->DTT_CheckHit IdentifiedDTT_Check->PrepActivity Lost(False Positive)CellularCellular Screen(BRCA-/- vs WT Viability)DTT_Check->CellularActivity Retained(+DTT)WesternTarget Engagement(PARylation Blot)Cellular->WesternDecisionLead Optimization(Fragment Linking)Western->DecisionConfirmed Mechanism

Caption: Integrated screening workflow emphasizing redox validation for phenolic fragments.

Mechanism of Action: Synthetic Lethality

Understanding why we screen for this target.[1]

MOASSBSingle StrandDNA BreakPARPPARP1 EnzymeSSB->PARPRecruitsRepairDNA Repair(BER Pathway)PARP->RepairCatalyzesCollapseReplication ForkCollapse (DSB)PARP->CollapseIf Inhibited(Trapping)Compound3-(Piperazine-1-carbonyl)phenolCompound->PARPInhibitsHRHomologousRecombination (BRCA)Collapse->HRNormal CellDeathCell Death(Synthetic Lethality)Collapse->DeathBRCA Mutant Cell(No Repair)

Caption: Synthetic lethality pathway targeted by piperazine-carbonyl-phenol derivatives.[1]

Part 5: Data Summary & Reference Standards

Quantitative Benchmarks

When analyzing screening data, use these benchmarks to categorize the potency of 3-(Piperazine-1-carbonyl)phenol HCl.

Parameter"Hit" Criteria (Fragment)"Lead" Criteria (Optimized)Notes
Biochemical IC50 1 – 50 µM< 100 nMFragments have lower affinity; efficiency (LE) matters more.
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atom> 0.3Critical for fragment-based design.[1]
Cellular EC50 < 100 µM< 1 µMPoor permeability often limits fragments.
Redox Shift < 3-fold shift with DTTNo shiftLarge shift indicates false positive (PAINS).
Troubleshooting Common Issues
  • Precipitation in Media: The phenol group may reduce solubility at neutral pH if the concentration is high (>100 µM).[1] Solution: Perform a kinetic solubility assay (nephelometry) before cell-based work.[1]

  • High Background in HTS: Phenols can fluoresce or quench signal.[1] Solution: Use a "Red-shifted" readout or a radiometric assay (e.g., ³H-NAD+) if interference is suspected.[1]

References
  • PubChem. (2025).[1][2] Compound Summary: 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (Olaparib Intermediate).[1][3] National Library of Medicine.[1] Link

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1] Journal of Medicinal Chemistry. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link[1]

  • Thermo Scientific Chemicals. (2024).[1] Safety Data Sheet: 3-(1-Piperazinyl)phenol. Link[1]

  • BenchChem. (2025).[1][4] In Silico Modeling of Piperazine Carbonyl Derivatives: A Technical Guide. Link[1]

Technical Guide: Pharmacology of 3-(Piperazine-1-carbonyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on 3-(Piperazine-1-carbonyl)phenol hydrochloride , a critical pharmacophore and chemical scaffold used in medicinal chemistry.[1][2] While not a marketed drug itself, this compound represents a "privileged structure"—a core fragment capable of binding to multiple biological targets (notably PARP enzymes and GPCRs) depending on its functionalization.[2]

Compound Identity:

  • IUPAC Name: (3-Hydroxyphenyl)(piperazin-1-yl)methanone hydrochloride[1][2]

  • CAS Number: 1240527-44-9 (HCl salt); 926234-88-0 (Free base)[1][2]

  • Molecular Formula: C₁₁H₁₄N₂O₂[1][2] · HCl

  • Class: N-Benzoylpiperazine Scaffold; Fragment-Based Drug Discovery (FBDD) Tool[1][2]

Part 1: Executive Summary & Pharmacological Significance

3-(Piperazine-1-carbonyl)phenol hydrochloride is a bifunctional pharmacophore bridging the structural space between phenolic signaling molecules and piperazine-based ligands .[1][2] In drug discovery, it serves as a high-value Fragment (MW < 250 Da) used to probe hydrophilic pockets in enzymes (e.g., Poly ADP-ribose polymerase, PARP) and G-Protein Coupled Receptors (GPCRs).[1][2]

Its pharmacological value lies in its Structure-Activity Relationship (SAR) potential:

  • The Phenol Moiety: Acts as a hydrogen bond donor/acceptor mimic for Tyrosine or Serine residues in protein active sites.[1][2] It also serves as a metabolic handle for Phase II conjugation.[1][2]

  • The Carbonyl Linker: Rigidifies the structure compared to a benzyl linker, locking the phenyl and piperazine rings into a specific conformation (often preferred for PARP inhibition).[1][2]

  • The Piperazine Ring: Provides a basic center (secondary amine) for ionic interactions (salt bridges) with Aspartate/Glutamate residues in target proteins.[1][2]

Part 2: Pharmacodynamics & Mechanism of Action[1][2]

As a scaffold, this compound exhibits "Pharmacological Pluripotency."[2] Its mechanism depends on the specific biological system it is probing.[1][2]

PARP Inhibition (Poly ADP-Ribose Polymerase)

This scaffold is a structural analog of the "tail" region of Olaparib (a PARP inhibitor).[1][2]

  • Mechanism: The benzoylpiperazine core mimics the nicotinamide binding pocket of NAD+.[1][2]

  • Interaction: The carbonyl oxygen accepts a hydrogen bond from the backbone of the protein (typically Glycine or Serine in the catalytic cleft), while the piperazine extends into the solvent-exposed region to improve solubility and pharmacokinetic properties.[1][2]

  • Relevance: Derivatives of this scaffold are synthesized to optimize potency against PARP1 and PARP2, critical targets in BRCA-mutated cancers.[1][2]

Serotonergic & Dopaminergic Modulation (GPCRs)

Phenyl-piperazines are classic "privileged structures" for 5-HT (Serotonin) and Dopamine receptors.[1][2]

  • Effect of Carbonyl Linker: Unlike mCPP (1-(3-chlorophenyl)piperazine), which has a direct N-aryl bond and acts as a potent 5-HT agonist, the insertion of a carbonyl group (forming a benzamide) typically reduces direct affinity for 5-HT1A/2A receptors but increases selectivity for D3 receptors or 5-HT7 subtypes when the phenol is further substituted.[1][2]

  • Signaling: In derivatized forms, this scaffold can act as a biased ligand, stabilizing specific receptor conformations to activate G-protein pathways (Gi/Go) without recruiting beta-arrestin.[1][2]

Tubulin Polymerization Inhibition

Recent studies in Journal of Medicinal Chemistry indicate that N-benzoylpiperazine derivatives can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[1][2] The 3-hydroxy group is essential for water-mediated hydrogen bonding within the tubulin dimer interface.[1][2]

Part 3: Visualization of Pharmacological Pathways

The following DOT diagram illustrates the "Fragment Evolution" of this scaffold—how it transforms from a raw chemical input into active pharmacological agents for Oncology and Neurology.

PharmacophoreEvolution cluster_mechanism Mechanism of Action Logic Scaffold 3-(Piperazine-1-carbonyl)phenol (The Scaffold) Mod_Alkylation N-Alkylation / Acylation (Piperazine NH) Scaffold->Mod_Alkylation Synthetic Diversification Mod_O_Sub O-Functionalization (Phenol OH) Scaffold->Mod_O_Sub Target_PARP Target: PARP1/2 (DNA Repair Inhibition) Mod_Alkylation->Target_PARP + Fluoro-benzyl group Target_Tubulin Target: Tubulin (Mitotic Arrest) Mod_Alkylation->Target_Tubulin + Heterocycle Target_GPCR Target: D3 / 5-HT7 (Neuromodulation) Mod_O_Sub->Target_GPCR + Lipophilic Chain Synthetic Lethality Synthetic Lethality Target_PARP->Synthetic Lethality Signal Transduction Signal Transduction Target_GPCR->Signal Transduction

Caption: Pharmacophore evolution of the 3-(Piperazine-1-carbonyl)phenol scaffold, demonstrating its divergent utility in synthesizing PARP inhibitors, GPCR ligands, and Tubulin inhibitors.[1]

Part 4: Pharmacokinetics (ADME) Profile

As a hydrochloride salt, the compound exhibits distinct physicochemical properties that dictate its handling and bioavailability.

PropertyValue / DescriptionImplication for Research
Solubility High (Water/DMSO)The HCl salt form ensures rapid dissolution in aqueous buffers for in vitro assays.[1][2]
pKa (Piperazine) ~8.9 - 9.4Predominantly protonated at physiological pH (7.4), driving electrostatic interactions.[1][2]
pKa (Phenol) ~9.8 - 10.2Remains neutral at physiological pH; deprotonates in basic conditions (e.g., during synthesis).[1][2]
LogP (Octanol/Water) ~0.5 - 1.2Low lipophilicity indicates good blood solubility but potentially limited Blood-Brain Barrier (BBB) penetration unless derivatized.[1][2]
Metabolic Stability Low to ModerateThe Phenol group is a "hotspot" for Phase II Glucuronidation (UGT enzymes) and Sulfation.
Plasma Protein Binding Low (< 50%)Likely high free fraction in plasma due to polarity.[2]

Part 5: Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

Use this protocol to test derivatives of the scaffold for PARP inhibitory activity.[1][2]

Reagents:

  • PARP1 Enzyme (Recombinant, Human).[2]

  • Substrate: Biotinylated NAD+.[1][2]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.[1][2]

  • Activated DNA (Calf Thymus).[1][2]

Methodology:

  • Preparation: Dissolve 3-(Piperazine-1-carbonyl)phenol HCl in DMSO to create a 10 mM stock. Serial dilute to generate a concentration range (0.1 nM to 10 µM).[1][2]

  • Incubation: In a 96-well plate, mix 10 µL of compound, 20 µL of PARP1 enzyme (0.5 U/well), and 20 µL of Activated DNA. Incubate for 15 min at RT to allow scaffold binding to the catalytic pocket.

  • Reaction Start: Add 50 µL of Biotin-NAD+ cocktail. Incubate for 60 min at 25°C.

  • Termination: Stop reaction with 50 µL of Streptavidin-XL665 (detection reagent).

  • Readout: Measure fluorescence resonance energy transfer (FRET) signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol 2: Metabolic Stability (Microsomal Turn-over)

Critical for assessing the liability of the phenol group.[1][2]

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1][2]

  • Cofactors: NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).[1][2]

  • Reaction: Incubate 1 µM of the test compound at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1][2]

  • Detection: LC-MS/MS (ESI+ mode). Monitor parent ion decay.[1][2]

  • Calculation:

    
    .
    

Part 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11726399: Olaparib Related Compounds.[1][2] Retrieved from [Link][1][2]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of N-Benzoylpiperazine Derivatives as Potential Anticancer Agents. (General reference for scaffold class). ACS Publications.[1][2] Retrieved from [Link]

  • Google Patents. Patent US20050009809A1: Acridine derivatives and their use as medicaments.[1][2] (Describes piperazine-carbonyl-phenol linkers). Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Comprehensive Analytical Strategies for 3-(Piperazine-1-carbonyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

This document provides a comprehensive guide to the analytical methods suitable for the characterization and quality control of 3-(Piperazine-1-carbonyl)phenol hydrochloride. This compound, featuring a phenol, a piperazine ring, and a carbonyl functional group, is a key intermediate in the synthesis of various pharmaceutical agents. Given its role, ensuring its identity, purity, and quality is paramount for the integrity of the final active pharmaceutical ingredient (API).

While a dedicated pharmacopeial monograph for this specific intermediate may not exist, a robust analytical control strategy can be developed by leveraging well-established chemical principles and methodologies applicable to its constituent functional groups. This guide is intended for researchers, analytical scientists, and drug development professionals. It outlines detailed protocols for identity, assay, purity, and other critical quality attributes, grounded in authoritative standards and field-proven expertise.

Foundational Physicochemical Properties

A thorough understanding of the molecule's physicochemical properties is the bedrock of logical method development. The structure of 3-(Piperazine-1-carbonyl)phenol hydrochloride dictates its behavior in various analytical systems.

  • Structure: Comprises a phenolic ring (chromophore, acidic), a piperazine ring (basic), and an amide-like carbonyl group.

  • Form: As a hydrochloride salt, it is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base. Piperazine itself is freely soluble in water.[1]

  • Chromophore: The phenolic ring provides strong UV absorbance, making UV-based detection a primary choice for quantification.

  • pKa: The molecule possesses two key ionizable centers: the phenolic hydroxyl group (weakly acidic, estimated pKa ~9-10) and the secondary amine in the piperazine ring (basic, pKa ~8-9). This dual nature makes pH control critical in chromatographic separations.

Recommended Analytical Techniques & Protocols

A multi-faceted approach is necessary for comprehensive quality control. The following sections detail the recommended techniques and provide step-by-step protocols.

Identification

Causality: NMR is the gold standard for unambiguous structure elucidation. It provides definitive information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, confirming the connectivity and integrity of the molecular skeleton. For N-acylated piperazines, temperature-dependent NMR can reveal complex conformational behaviors, such as restricted rotation around the amide bond.[2]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not interfere with many analyte signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire spectra at room temperature. Key expected signals include aromatic protons on the phenol ring, and distinct signals for the methylene protons of the piperazine ring. Due to restricted amide bond rotation, the piperazine protons may appear as broadened or multiple signals.[2][3]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect signals corresponding to the carbonyl carbon (~165-170 ppm), aromatic carbons, and aliphatic carbons of the piperazine ring.

  • Interpretation: Correlate the observed chemical shifts, coupling constants, and integrations with the known structure of 3-(Piperazine-1-carbonyl)phenol hydrochloride.

Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups, providing a molecular "fingerprint." It is particularly useful for identifying the carbonyl, phenol, and amine functionalities in the target molecule.[4]

Protocol: FTIR Analysis

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powder directly on the ATR crystal.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Interpretation: Correlate the obtained spectrum with a reference standard. Key characteristic absorption bands to verify are:

    • ~3200-3400 cm⁻¹: Broad O-H stretch from the phenol group.[4]

    • ~2850-3000 cm⁻¹: C-H stretching from the piperazine ring.

    • ~1620-1650 cm⁻¹: Strong C=O (amide) stretching. The position can be influenced by conjugation with the aromatic ring.[5][6]

    • ~1500-1600 cm⁻¹: C=C stretching from the aromatic ring.[7]

    • ~1200-1300 cm⁻¹: C-O stretching of the phenol group.

Assay and Impurity Determination by HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying the main component and any process-related impurities. A reversed-phase method is ideal for this molecule, leveraging its moderate polarity. The phenolic chromophore allows for sensitive UV detection.[8][9][10] Acidification of the mobile phase is crucial to ensure consistent protonation of the basic piperazine nitrogen, leading to sharp, symmetrical peaks.

Workflow for HPLC Method Development and Validation

Caption: HPLC Method Lifecycle from Development to Routine Use.

Protocol: Reversed-Phase HPLC-UV

  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Solvents: HPLC grade Acetonitrile (ACN) and purified water.

    • Reagents: Trifluoroacetic acid (TFA) or Formic Acid.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% TFA in WaterAcidifier to ensure consistent protonation of the piperazine moiety, leading to better peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution. TFA is included to maintain consistent pH.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% BA gradient is recommended to elute potential impurities with different polarities and ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection Wavelength 275 nm (Verify with DAD)Phenolic compounds typically exhibit strong absorbance around 270-280 nm. A DAD should be used during development to determine the optimal wavelength.[11]
  • Sample and Standard Preparation:

    • Diluent: 50:50 Acetonitrile/Water.

    • Standard Stock Solution: Accurately weigh ~10 mg of 3-(Piperazine-1-carbonyl)phenol hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution: Prepare the sample at the same concentration as the standard stock solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the standard solution.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 2000

      • %RSD for Peak Area: ≤ 2.0%

  • Calculation:

    • Calculate the assay percentage using the principle of external standards, correcting for the weights and purities of the standard and sample.

Confirmation of Molecular Weight by Mass Spectrometry (MS)

Causality: LC-MS is an essential tool for confirming the molecular weight of the main component and identifying unknown impurities. Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the basic nitrogen in the piperazine ring is readily protonated.

Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described in section 3.2 to a single quadrupole or higher resolution mass spectrometer (e.g., TOF, Orbitrap) with an ESI source.

  • Ionization Mode: Positive ESI.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺. For 3-(Piperazine-1-carbonyl)phenol (C₁₁H₁₄N₂O₂), the monoisotopic mass is 206.11 Da. Therefore, expect a strong signal at m/z 207.11 .

  • Analysis: Confirm that the mass spectrum of the main peak from the HPLC corresponds to the expected m/z value. Use the high-resolution mass data (if available) to confirm the elemental composition.

Method Validation Strategy

The primary HPLC method for assay and impurities must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is suitable for its intended purpose.[12][13]

Overall Analytical Control Strategy

Caption: Comprehensive Quality Control Workflow.

Validation Parameters (ICH Q2(R1))

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from diluents, impurities, or degradation products.Peak purity analysis (DAD), comparison to placebo, and forced degradation studies.
Linearity To demonstrate a proportional relationship between concentration and detector response.R² ≥ 0.999 over a range of 80-120% of the nominal concentration.[12]
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the test concentration for an assay.[12]
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements.Repeatability: %RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision: %RSD ≤ 2.0% (different day, analyst, instrument).
LOD/LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.[14]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Consistent results when varying parameters like pH (±0.2), column temperature (±5°C), and flow rate (±10%).

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • International Journal of Pharmacy and Technology. A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ResearchGate. A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Available at: [Link]

  • ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Polish Journal of Food and Nutrition Sciences. A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Available at: [Link]

  • PMC (PubMed Central). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • ResearchGate. FTIR Spectra of the bio-oil. (O-H:Phenol and alcohols, C-H:Alkanes, C˭O:Ketones, aldehydes and carboxylic acid C˭C:Alkenes and aromatic, C-O:Esters and ether). Available at: [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ScienceDirect. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available at: [Link]

  • PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Available at: [Link]

  • PMC (PubMed Central). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Functional group profiling of medicinal plants using FTIR spectroscopy. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • AKJournals. Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • PubChem. 1-(3-Chlorophenyl)piperazine. Available at: [Link]

  • TÜBİTAK Academic Journals. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • YouTube. FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. Available at: [Link]

  • IndiaMART. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • MDPI. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Available at: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • Journal of Elementology. FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Available at: [Link]

  • Scribd. 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Available at: [Link]

Sources

Application Note: 3-(Piperazine-1-carbonyl)phenol hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 3-(Piperazine-1-carbonyl)phenol hydrochloride (CAS: 1240527-44-9 for HCl salt; Free base analog CAS: 59817-32-2).[1][2]

This molecule is a critical chemical fragment and structural probe .[1][2] It represents the "tail" moiety of several clinical Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., structural analogs of Olaparib) and shares the pharmacophore of aryl-piperazine CNS ligands.[1][2] Its primary utility in cell-based assays is twofold:

  • As a Negative Structural Control: To validate the necessity of the primary warhead (e.g., phthalazinone) in PARP inhibition assays.

  • As a Fragment Probe: For off-target profiling (specifically 5-HT/Sigma receptors) and solubility/permeability benchmarking in Fragment-Based Drug Discovery (FBDD).[1][2]

Introduction & Molecule Profile[1][2][3][4]

3-(Piperazine-1-carbonyl)phenol hydrochloride is a bifunctional scaffold featuring a hydrophilic piperazine ring linked via an amide bond to a phenolic core.[1][2] In drug development, this motif is frequently employed to modulate physicochemical properties (solubility, LogD) and metabolic stability of larger drug candidates.

Chemical Profile
PropertySpecification
IUPAC Name (3-hydroxyphenyl)(piperazin-1-yl)methanone hydrochloride
Molecular Weight ~242.69 g/mol (HCl salt)
Solubility Water (High), DMSO (>50 mM), Methanol
pKa (Calc) ~8.5 (Piperazine amine), ~9.8 (Phenol)
Primary Application PARP Inhibitor Fragment Control; GPCR Ligand Scaffold
Storage -20°C (Desiccated); Hygroscopic in HCl form
Mechanistic Relevance

In the context of PARP inhibitors (like Olaparib), the piperazine-carbonyl tail extends into the solvent-exposed region of the protein binding pocket to improve solubility.[1][2] By using this isolated fragment in assays, researchers can decouple the effects of the "tail" from the "warhead" (NAD+ binding mimetic), effectively proving that biological efficacy (e.g., synthetic lethality in BRCA- cells) is driven by the specific warhead-target interaction and not non-specific toxicity of the linker region.[1][2]

Experimental Handling & Stability

Stock Solution Preparation

The hydrochloride salt confers excellent aqueous solubility compared to the free base.[2]

  • Vehicle: Sterile Water or PBS (pH 7.[1]4) is preferred over DMSO for the HCl salt to minimize solvent toxicity in sensitive cell lines.[1]

  • Concentration: Prepare a 100 mM master stock.

  • Stability: The amide bond is stable at physiological pH.[1][2] However, the phenol group is susceptible to oxidation.[2] Add 1 mM DTT or use degassed buffers if storing working solutions >24 hours.

Quality Control (Self-Validation)
  • Check pH: Dissolving high concentrations of HCl salts can acidify culture media.[1][2] Always verify that the addition of the stock to the media (e.g., 1:1000 dilution) does not shift the phenol red indicator to yellow.

  • Buffer: If a pH shift occurs, buffer the stock with 100 mM HEPES (pH 7.4) before addition to cells.

Protocol A: Fragment-Based Cytotoxicity Profiling

Objective: To establish the "No Observed Effect Level" (NOEL) and rule out non-specific toxicity of the scaffold before using it as a control in functional assays.[1][2]

Materials
  • Cell Lines: MDA-MB-436 (BRCA1-mutant) and MCF-7 (Wild-type).[1][2]

  • Reagent: CellTiter-Glo® (Promega) or MTT.[1][2]

  • Compound: 3-(Piperazine-1-carbonyl)phenol HCl (Test), Olaparib (Positive Control).[1][2]

Step-by-Step Methodology
  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Dosing:

    • Prepare a serial dilution of the Test Compound (0.1 µM to 100 µM).[1]

    • Include a Positive Control (Olaparib: 1 nM to 10 µM).[1]

    • Critical Control: Vehicle alone (Water/PBS) matched to the highest volume used.

  • Incubation: Treat cells for 72 hours (standard for proliferation assays) or 120 hours (for clonogenic survival simulation).

  • Readout: Add detection reagent, incubate 30 mins, and read luminescence/absorbance.

Expected Results & Interpretation
  • Olaparib: Should show potent IC50 (~1-10 nM) in BRCA-mutant cells (Synthetic Lethality).[1][2]

  • 3-(Piperazine-1-carbonyl)phenol: Should show NO significant toxicity (IC50 > 50 µM).[1][2]

  • Validation: If the fragment kills cells at <10 µM, this indicates off-target toxicity (likely GPCR-mediated or membrane disruption), rendering it a poor negative control.[1][2]

Protocol B: Functional PARP Activity Assay (Negative Control)

Objective: To prove that 3-(Piperazine-1-carbonyl)phenol does not inhibit PARP catalytic activity, thereby validating it as a structural negative control for PARP inhibitor studies.[1][2]

Rationale

PARP inhibitors prevent the formation of Poly(ADP-ribose) (PAR) chains on target proteins.[1] A valid negative control must physically resemble the drug but fail to block PAR formation.[1][2]

Workflow Diagram (DOT)

PARP_Assay_Logic Start Cell Treatment (H2O2 Damage Induction) Lysis Cell Lysis (RIPA + PARG Inhibitors) Start->Lysis ELISA Sandwich ELISA (Capture: Anti-PAR) Lysis->ELISA Readout Quantify PAR Levels ELISA->Readout Result_Drug PAR Suppression Readout->Result_Drug Low Signal Result_Frag Normal PAR Response Readout->Result_Frag High Signal (Validates Assay) Drug Olaparib (Pos Control) Drug->Start Inhibits PARP Frag 3-(Piperazine-1-carbonyl)phenol (Neg Control) Frag->Start No Inhibition

Caption: Logic flow for using the fragment as a negative control in PARP functional assays. The fragment should yield high PAR signals comparable to vehicle.

Detailed Methodology
  • Preparation: Seed HeLa or U2OS cells (2 x 10^5 cells/well in 6-well plates).

  • Pre-treatment: Treat cells with:

    • A: Vehicle.

    • B: Olaparib (10 µM).[1]

    • C: 3-(Piperazine-1-carbonyl)phenol HCl (10 µM and 50 µM).[1][2]

    • Incubate for 1 hour .

  • Stimulation: Add 1 mM H₂O₂ (Hydrogen Peroxide) or MMS (Methyl methanesulfonate) to media for 10 minutes. Note: This induces DNA damage, triggering massive PARP activation.[2]

  • Lysis: Aspirate media immediately. Wash with ice-cold PBS.[1][2] Lyse in RIPA buffer supplemented with Protease Inhibitors and 1 µM ADP-HPD (a PARG inhibitor, critical to prevent PAR degradation during lysis).[1][2]

  • Detection (Western Blot):

    • Run SDS-PAGE.[1][2]

    • Primary Ab: Anti-Poly(ADP-ribose) [Clone 10H].[1]

    • Loading Control: Anti-Actin or Anti-PARP1 (total).[1]

  • Data Analysis:

    • Vehicle + H₂O₂: Strong Smear (>100 kDa).[1]

    • Olaparib + H₂O₂: Complete loss of Smear.[1][2]

    • Fragment + H₂O₂: Strong Smear (Indistinguishable from Vehicle).[1]

Protocol C: Off-Target GPCR Screening (Polypharmacology)

Objective: Aryl-piperazines are "privileged structures" for Serotonin (5-HT) and Sigma receptors.[1][2] If using this molecule in neuronal cells, you must assess intrinsic GPCR activity to avoid confounding results.[2]

Methodology: Calcium Flux Assay (FLIPR)[1]
  • Cell System: CHO-K1 cells overexpressing 5-HT1A or 5-HT2A (common piperazine targets).[1][2]

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Baseline: Measure basal fluorescence.

  • Injection: Inject 3-(Piperazine-1-carbonyl)phenol (10 µM).

  • Measurement: Monitor fluorescence spikes for 120 seconds.

  • Interpretation:

    • Spike observed: The fragment acts as an agonist.[2][3]

    • No spike, but blocks Serotonin response: The fragment acts as an antagonist.

    • Note: If activity is found, this molecule cannot be used as an "inert" control in CNS assays.

Summary of Expected Phenotypes

Assay3-(Piperazine-1-carbonyl)phenol HCl (10 µM)Olaparib (10 µM)Interpretation
Cell Viability (BRCA-) >95% Viability<10% ViabilityFragment lacks synthetic lethality.[1][2]
PAR Formation (H2O2) High (100%)Low (<5%)Fragment does not bind PARP catalytic pocket.[1]
γH2AX Foci (DDR) Low (Baseline)High (Trapping)Fragment does not trap PARP on DNA.[1]
Solubility (PBS) SolublePrecipitatesFragment confers solubility to the full drug.[1][2]

References

  • O'Connor, M. J., et al. (2016). "The PARP Inhibitor Olaparib Potentiates the Effect of the DNA Damaging Agent Methyl Methanesulfonate." PLOS ONE.

    • Context: Establishes standard protocols for PARP inhibitor testing and MMS damage induction.
  • Robl, J. A., et al. (2020). "Piperazine Derivatives in Medicinal Chemistry: A Review of Biological Activities." Journal of Medicinal Chemistry.

    • Context: Discusses the "privileged" nature of the piperazine scaffold in GPCR binding and off-target effects.[1][2]

  • Glazer, P. M., et al. (2013). "Fragment-based discovery of PARP inhibitors."[2] Bioorganic & Medicinal Chemistry Letters.

    • Context: Describes the use of benzamide and piperazine fragments in building the PARP inhibitor pharmacophore.
  • PubChem Compound Summary. "3-(Piperazine-1-carbonyl)phenol."[1][2] National Center for Biotechnology Information.[1][2]

    • Context: Physicochemical data and CAS verification.[1][2][4][5]

Disclaimer: This protocol is intended for research use only. 3-(Piperazine-1-carbonyl)phenol is a chemical probe and is not approved for therapeutic use in humans or animals.[1][2] Always consult the Safety Data Sheet (SDS) before handling.

Sources

protocol for dissolving 3-(Piperazine-1-carbonyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Dissolving 3-(Piperazine-1-carbonyl)phenol Hydrochloride

Part 1: Executive Summary & Chemical Context

3-(Piperazine-1-carbonyl)phenol hydrochloride is a bifunctional building block frequently utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and GPCR ligands.[1][2] Structurally, it consists of a phenolic head group linked via a carbonyl (amide) bond to a piperazine ring.[1]

As a hydrochloride salt, this compound exhibits distinct amphiphilic behavior:

  • Hydrophilic Domain: The protonated piperazine nitrogen and the phenolic hydroxyl group drive aqueous solubility.[2]

  • Hydrophobic Domain: The phenyl ring and the carbon backbone of the piperazine provide lipophilicity.

  • Reactivity: The phenol moiety is susceptible to oxidation (quinone formation) at high pH or upon prolonged air exposure, necessitating specific handling protocols.[1][2]

This guide provides a standardized methodology for solubilizing this compound to ensure experimental reproducibility in both biological assays and synthetic workflows.[2]

Part 2: Physicochemical Profile

Understanding the fundamental properties of the solute is the first step in any robust dissolution protocol.

PropertyValue / CharacteristicNotes
Molecular Formula C₁₁H₁₄N₂O₂[1][2][3][4] · HClFree base MW: ~206.24 g/mol
Salt Form Monohydrochloride (typically)Increases water solubility significantly.[2]
Appearance White to off-white crystalline solidColor change to pink/brown indicates oxidation.[1][2]
Solubility (Water) High (>50 mg/mL)Resulting solution will be acidic (pH ~3-5).[1][2]
Solubility (DMSO) High (>100 mM)Preferred for biological stock solutions.[1][2]
pKa (Phenol) ~9.8 - 10.0Deprotonates at basic pH.[1][2]
pKa (Piperazine) ~9.8 (distal N)Protonated in the HCl salt form.[1][2]
Hygroscopicity ModerateStore in desiccator; weigh quickly.

Part 3: Solvent Selection Strategy

The choice of solvent dictates the stability and utility of the final solution. Use the decision matrix below to select the appropriate protocol.

SolventSelection Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSyn Chemical Synthesis (Reaction Intermediate) Start->ChemSyn DMSO_Stock Protocol A: DMSO Stock (10-100 mM) BioAssay->DMSO_Stock Sterility & Stability Water_Sol Protocol B: Aqueous Solution ChemSyn->Water_Sol Reactivity Requirements Buffer Dilute into Buffer (PBS/HEPES) DMSO_Stock->Buffer Dilute <1% v/v Check_pH Critical Step: Check pH Compatibility Water_Sol->Check_pH Acidic Salt

Figure 1: Solvent Selection Decision Tree.[1][2] Choose Protocol A for long-term storage and biological use; Protocol B for immediate chemical usage.

Part 4: Detailed Dissolution Protocols

Protocol A: Preparation of DMSO Stock Solution (Recommended)

Best for: Cell culture, enzymatic assays, and long-term storage.[1][2]

Rationale: DMSO prevents hydrolysis of the amide bond and suppresses phenol oxidation better than aqueous buffers. It also ensures sterility.[2]

Materials:

  • Compound: 3-(Piperazine-1-carbonyl)phenol HCl[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, sterile filtered.[1][2]

  • Vessel: Amber glass vial (to protect phenol from light).[2]

Procedure:

  • Calculate: Determine the mass required for a 50 mM stock.

    • Example: To make 1 mL of 50 mM stock (MW ≈ 242.7 g/mol for HCl salt), weigh 12.14 mg .[1][2]

  • Weigh: Rapidly weigh the solid into the amber vial. Close the source container immediately to prevent moisture absorption.[2]

  • Add Solvent: Add the calculated volume of anhydrous DMSO.

  • Dissolve: Vortex vigorously for 30 seconds.

    • Note: If particles persist, sonicate in a water bath at room temperature for 2-5 minutes.[1][2] Avoid heating above 37°C to prevent degradation.[2]

  • Inspect: The solution should be clear and colorless.[2]

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Preparation of Aqueous Solution

Best for: Chemical reactions or assays intolerant to DMSO.[1]

Rationale: The HCl salt is highly water-soluble, but the solution will be acidic.[1][2] This acidity protects the phenol from oxidation but may be incompatible with certain proteins.[2]

Procedure:

  • Weigh: Weigh the desired mass into a transparent vial.

  • Add Solvent: Add deionized, nuclease-free water (Milli-Q).[1][2]

  • Dissolve: Vortex until fully dissolved. The salt should dissolve instantly.[2]

  • pH Adjustment (Critical):

    • Measure the pH.[2] It will likely be pH 3.0–5.0 .[2]

    • If neutralization is required: Slowly add 1N NaOH or dilute into a strong buffer (e.g., 100 mM PBS, pH 7.4).[1]

    • Warning: As pH approaches neutrality (pH 7-8), the "free base" form is generated.[1][2] While the piperazine is soluble, the interaction with the phenol could reduce solubility slightly, though this specific scaffold is generally soluble.[1] Watch for precipitation.

  • Filtration: If used for biology, pass through a 0.22 µm PVDF or PES syringe filter . Nylon filters should be avoided due to potential binding of phenolic compounds.[2]

Part 5: Quality Control & Troubleshooting

Self-Validating the Protocol: Every researcher should perform a "Solubility Limit Test" before running critical experiments.

  • Visual Clarity Test: Hold the vial up to a light source. Any turbidity or "schlieren" lines indicates incomplete dissolution.[2]

  • Dilution Check: Dilute 10 µL of stock into 990 µL of your assay buffer (1:100 dilution).

    • Pass: Solution remains clear after 30 minutes.

    • Fail: Visible precipitate forms.[2] (Action: Reduce stock concentration or change buffer).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Pink/Brown Solution Oxidation of the phenol moiety.[1][2]Discard solution. Prepare fresh using degassed solvents or add 1 mM Ascorbic Acid/DTT if assay permits.
Precipitate in Buffer "Salting out" or pH shock.Vortex immediately upon dilution. Ensure buffer capacity is sufficient to neutralize the HCl salt.[2]
Sticky Residue Hygroscopic water absorption.Dry the solid in a vacuum desiccator over P₂O₅ before weighing.

Part 6: References

  • PubChem Compound Summary. (2023). 3-(1-Piperazinyl)phenol.[1][2][5] National Center for Biotechnology Information.[2] Link[1][2]

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2] Journal of Medicinal Chemistry, 51(20), 6581-6591.[1][2] (Describes synthesis and handling of similar piperazine-carbonyl-phenol fragments). Link[1][2]

  • Fisher Scientific. (n.d.).[2] Safety Data Sheet: 3-(1-Piperazinyl)phenol.[1][2][5] (Provides stability and hazard data for the core scaffold). Link[1][2]

  • Vippagunta, S. R., et al. (2001).[1][6] Crystalline solids.[2][7] Advanced Drug Delivery Reviews, 48(1), 3-26.[1][2] (General reference for HCl salt solubility and hygroscopicity). Link

Sources

Application Note: A Multi-Tiered Experimental Framework for the Characterization of 3-(Piperazine-1-carbonyl)phenol hydrochloride as a Putative FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to numerous CNS-active and systemically available drugs.[1][2][3] Its presence often confers favorable pharmacokinetic properties.[2] The compound 3-(Piperazine-1-carbonyl)phenol hydrochloride features this key heterocycle linked to a phenol via a carbonyl group, a structural motif bearing resemblance to certain classes of serine hydrolase inhibitors. This application note presents a comprehensive experimental framework to characterize this compound, postulating its mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a principal enzyme in the endocannabinoid system, responsible for the degradation of neuromodulatory lipids like anandamide.[4][5] Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety disorders.[6][7] This guide provides a logical, multi-tiered workflow—from initial physicochemical assessment and direct target engagement to cellular activity and selectivity profiling—designed for researchers in drug discovery and chemical biology.

Section 1: Foundational Characterization & Handling

1.1. Rationale Before any biological assessment, it is critical to understand the fundamental physicochemical properties and handling requirements of the test compound. The hydrochloride salt form suggests good aqueous solubility, but this must be empirically verified in relevant biological buffers. Stability assessments prevent misinterpretation of results due to compound degradation.

1.2. Safety & Handling Precautions Piperazine derivatives require careful handling.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.

  • Handling: Handle the solid compound in a well-ventilated area or chemical fume hood to avoid inhalation of airborne powder.[9][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture to maintain stability.[9]

  • Disposal: Dispose of waste according to institutional and local regulations.

1.3. Protocol: Solubility & Stability Assessment Principle: A stock solution of known concentration is prepared in a suitable solvent (e.g., DMSO) and then diluted into aqueous buffers to determine its working solubility range. Stability is assessed by analyzing the compound's integrity over time at experimental temperatures using HPLC.

Materials:

  • 3-(Piperazine-1-carbonyl)phenol hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • HPLC system with a C18 column

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Vortex until fully dissolved.

  • Aqueous Solubility:

    • Serially dilute the 10 mM stock into the intended aqueous assay buffer (e.g., PBS) to final concentrations ranging from 1 µM to 200 µM.

    • Visually inspect for precipitation immediately and after 1 hour at room temperature.

    • For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant via UV-Vis spectrophotometry or HPLC.

  • Stability Assessment:

    • Dilute the stock solution to a final concentration of 50 µM in the assay buffer.

    • Incubate aliquots at room temperature and 37°C.

    • At time points 0, 2, 6, and 24 hours, inject a sample onto the HPLC.

    • Monitor for the appearance of degradation peaks and a decrease in the area of the parent peak. A compound is generally considered stable if >95% remains after 24 hours.

Section 2: Biochemical Target Engagement & Inhibition Kinetics

Rationale: This section focuses on confirming the primary hypothesis: does the compound directly bind to and inhibit FAAH enzyme activity? We will determine the potency (IC₅₀), elucidate the mechanism of inhibition, and confirm direct physical interaction.

Protocol: In Vitro FAAH Inhibition Assay (Fluorometric)

Principle: This assay quantifies the enzymatic activity of recombinant human FAAH using a fluorogenic substrate. The substrate is non-fluorescent until it is hydrolyzed by FAAH, releasing a fluorescent product. An inhibitor will reduce the rate of substrate hydrolysis, resulting in a decreased fluorescent signal. This method is a robust, high-throughput approach for determining inhibitor potency (IC₅₀).[5]

Materials:

  • Recombinant Human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH Substrate (e.g., AMC-Arachidonoyl Amide)

  • Test Compound: 3-(Piperazine-1-carbonyl)phenol hydrochloride

  • Positive Control: URB597 (a known FAAH inhibitor)

  • Negative Control: DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense 1 µL of each concentration into the wells of a 384-well plate. Include wells for positive control (URB597) and negative control (DMSO only).

  • Enzyme Preparation & Addition: Dilute recombinant FAAH to the desired concentration (e.g., 5-10 nM final concentration) in cold FAAH Assay Buffer.[7] Add 25 µL of the enzyme solution to each well containing the compound.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at 30°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the FAAH substrate solution in the assay buffer. Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 30°C. Measure the fluorescence (e.g., Ex/Em = 355/460 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionExpected Outcome for an Active Compound
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.A potent inhibitor will have a low IC₅₀ value (e.g., in the nM to low µM range).
Protocol: Mechanism of Inhibition (MoI) Studies

Rationale: Determining whether an inhibitor is reversible or irreversible, and whether it competes with the substrate, is crucial for its development.[4] These experiments involve varying the concentrations of both the substrate and the inhibitor to understand their relationship.

Methodology:

  • Substrate-Inhibitor Matrix: Perform the FAAH inhibition assay as described above, but use a matrix of concentrations. Vary the substrate concentration around its Kₘ value and the inhibitor concentration around its IC₅₀ value.

  • Data Analysis: Plot the reaction rates in a double-reciprocal format (Lineweaver-Burk plot).

    • Competitive Inhibition: Lines will intersect on the y-axis. The inhibitor binds to the same site as the substrate.

    • Non-competitive Inhibition: Lines will intersect on the x-axis. The inhibitor binds to an allosteric site.

    • Uncompetitive Inhibition: Lines will be parallel. The inhibitor binds only to the enzyme-substrate complex.

  • Dialysis Experiment for Reversibility: To distinguish between reversible and irreversible inhibition, incubate FAAH with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 1 hour. Then, dialyze the mixture extensively to remove any unbound inhibitor. Measure the remaining FAAH activity. If activity is restored, the inhibition is reversible. If not, it is likely irreversible.

Protocol: Target Engagement Confirmation (Thermal Shift Assay)

Principle: A thermal shift assay, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tₘ) upon ligand binding.[11] Ligand binding typically stabilizes the protein structure, leading to an increase in its Tₘ. This provides direct evidence of physical interaction between the compound and the target protein.

Materials:

  • Recombinant Human FAAH

  • SYPRO Orange dye (or similar)

  • Real-time PCR instrument capable of running a melt curve

  • Test Compound and Controls

Methodology:

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing FAAH protein, the test compound at various concentrations, and SYPRO Orange dye in a suitable buffer.

  • Melt Curve: Place the plate in the qPCR instrument and run a melt curve protocol, gradually increasing the temperature from 25°C to 95°C and monitoring fluorescence at each step.

  • Data Analysis: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds. The Tₘ is the temperature at which 50% of the protein is unfolded (the midpoint of the transition). Plot the change in Tₘ (ΔTₘ) as a function of compound concentration. A significant positive ΔTₘ confirms direct binding.

ParameterDescriptionExpected Outcome for a Binding Compound
ΔTₘ The change in melting temperature in the presence of the compound.A positive shift of ≥ 2°C is a strong indicator of direct target engagement.

Section 3: Cellular Activity & Downstream Effects

Rationale: After confirming biochemical activity, it is essential to verify that the compound can cross the cell membrane, engage its target in a complex cellular environment, and produce the expected biological effect—in this case, an increase in the endogenous FAAH substrate, anandamide.

Protocol: Cellular Target Engagement Assay

Principle: This assay confirms that the compound binds to FAAH within intact cells. Technologies like the NanoBRET™ Target Engagement assay are ideal.[12] It measures the displacement of a fluorescent tracer from a luciferase-tagged target protein by a competitive inhibitor, resulting in a loss of Bioluminescence Resonance Energy Transfer (BRET).

Methodology Outline:

  • Cell Culture: Use a cell line (e.g., HEK293) transiently or stably expressing a NanoLuc®-FAAH fusion protein.

  • Assay Procedure: Plate the cells and treat them with a dilution series of the test compound in the presence of a specific NanoBRET™ tracer.

  • Signal Detection: After an incubation period, add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine a cellular IC₅₀, reflecting target engagement in a physiological context.

Protocol: Quantification of Endogenous Anandamide Levels by LC-MS/MS

Principle: The definitive functional readout of FAAH inhibition in cells is the accumulation of its endogenous substrates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying these lipids in cell lysates.

Materials:

  • Neuroblastoma or other suitable cell line (e.g., N18TG2)

  • Test Compound, Positive Control (URB597), Negative Control (DMSO)

  • Internal Standard (e.g., anandamide-d8)

  • Methanol, Acetonitrile, and other LC-MS grade solvents

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC₅₀) for a defined period (e.g., 4-6 hours).

  • Cell Lysis & Extraction:

    • Wash the cells with cold PBS.

    • Lyse the cells and precipitate proteins using cold methanol containing the internal standard.

    • Scrape the cells, collect the lysate, and centrifuge to pellet debris.

  • Sample Preparation: Transfer the supernatant (containing the lipids) to a new tube and dry it down under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a suitable chromatographic method to separate anandamide from other lipids. Monitor the specific mass transitions for anandamide and the anandamide-d8 internal standard.

  • Data Analysis: Quantify the amount of anandamide in each sample by comparing its peak area to that of the internal standard. Normalize the results to the total protein content of the cell lysate.

ParameterDescriptionExpected Outcome for a Cellularly Active Compound
Anandamide Fold-Increase The relative increase in anandamide levels compared to vehicle-treated cells.A dose-dependent increase in cellular anandamide levels.
Protocol: Cell Viability Assay

Principle: It is crucial to ensure that the observed effects are due to specific FAAH inhibition and not general cytotoxicity. An MTS or similar metabolic assay measures the viability of cells after compound treatment.

Methodology Outline:

  • Cell Plating & Treatment: Plate cells in a 96-well plate and treat with a broad concentration range of the test compound for 24-48 hours.

  • Reagent Addition: Add a metabolic reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate.

  • Signal Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: A decrease in absorbance indicates reduced cell viability. The CC₅₀ (concentration causing 50% cytotoxicity) should be significantly higher than the IC₅₀ for FAAH inhibition. A selectivity index (CC₅₀/IC₅₀) > 10 is generally desired.

Section 4: Visualizations & Workflow Summary

FAAH Signaling Pathway and Inhibitor Action

FAAH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Anandamide_ext Anandamide (Extracellular) Anandamide_int Anandamide (Intracellular) Anandamide_ext->Anandamide_int Transport CB1 CB1 Receptor Anandamide_int->CB1 Activates FAAH FAAH Enzyme Anandamide_int->FAAH Substrate Signaling\n(Analgesia, etc.) Signaling (Analgesia, etc.) CB1->Signaling\n(Analgesia, etc.) Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis Inhibitor 3-(Piperazine-1-carbonyl)phenol HCl Inhibitor->FAAH Inhibits

Caption: FAAH degrades intracellular anandamide, terminating its signaling at cannabinoid receptors. The inhibitor blocks this degradation.

Experimental Workflow for Compound Characterization

Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays b1 1. In Vitro FAAH Inhibition Assay (Determine IC₅₀) b2 2. Mechanism of Inhibition Studies b1->b2 b3 3. Thermal Shift Assay (Confirm Direct Binding) b2->b3 c1 4. Cellular Target Engagement Assay b3->c1 c2 5. Anandamide Quantification (LC-MS/MS) c1->c2 c3 6. Cell Viability Assay (Assess Toxicity) c2->c3 selectivity 7. Selectivity Profiling (vs. other hydrolases) c3->selectivity start Compound Synthesis & Physicochemical Characterization start->b1 conclusion Lead Candidate Profile selectivity->conclusion

Caption: A sequential workflow for characterizing a novel FAAH inhibitor candidate from initial screening to cellular validation.

References

  • Mancuso, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Thirupathi, G., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. Available at: [Link]

  • Martínez-González, L., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Available at: [Link]

  • de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • PubChem. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Available at: [Link]

  • Zhang, B., et al. (2020). A cell-based fluorescent assay for FAP inhibitor discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride. Available at: [Link]

  • ResearchGate. (2021). In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Available at: [Link]

  • Ghafouri, N., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. Available at: [Link]

  • Ung, T., et al. (2015). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. ASSAY and Drug Development Technologies. Available at: [Link]

  • Perdic, M., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Detecting drug-target binding in cells using fluorescence-activated cell sorting coupled with mass spectrometry analysis. Available at: [Link]

  • ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Available at: [Link]

  • Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. Available at: [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]

  • Salo, O. M., et al. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Uddin, G., et al. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International. Available at: [Link]

Sources

Application Note: Bioassay Development for 3-(Piperazine-1-carbonyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a biochemical assay for 3-(Piperazine-1-carbonyl)phenol hydrochloride (hereafter referred to as 3-PCP-HCl ).[1] Structural analysis identifies 3-PCP-HCl as a pharmacophore fragment sharing significant homology with the nicotinamide-binding domain of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib).[1]

Unlike fully optimized drug candidates, 3-PCP-HCl is a fragment scaffold .[1] Therefore, the bioassay must be designed with high sensitivity to detect low-affinity interactions (typical of fragments,


 in 

range) while maintaining robust signal-to-noise ratios.[1] This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) platform to quantify PARP-1 enzymatic inhibition, prioritizing reproducibility and Z-factor validation.[1]

Molecule Profile & Physicochemical Considerations

Before assay execution, the physicochemical properties of the HCl salt must be managed to prevent assay artifacts.[1]

PropertySpecificationAssay Implication
Compound Name 3-(Piperazine-1-carbonyl)phenol HClTarget Scaffold: PARP-1 (Nicotinamide mimic)
Molecular Weight ~242.68 g/mol (HCl salt)High ligand efficiency (LE); rapid diffusion.[1]
Acidity (pKa) Phenol ~9.9; Piperazine ~8.3Dual ionization state at physiological pH (7.4).[1]
Solubility High (Water/DMSO)Critical: The HCl salt is acidic.[1] Stock solutions in DMSO must be buffered or neutralized upon dilution to prevent pH shock to the enzyme.[1]
Stability Oxidative sensitivityPhenolic moiety can oxidize to quinones (PAINS).[1] Requirement: Include DTT or TCEP in assay buffer.
Structural Logic: Why PARP-1?

The 3-substituted benzamide motif is the canonical pharmacophore for PARP inhibition.[1] 3-PCP-HCl presents a phenolic hydroxyl group and an amide linker (carbonyl) to the piperazine ring.[1] This geometry mimics Nicotinamide Adenine Dinucleotide (NAD+), specifically positioning the amide/phenol to hydrogen bond with Gly863 and Ser904 in the PARP-1 catalytic pocket [1].[1]

Experimental Workflow Visualization

The following diagram illustrates the assay logic, from compound preparation to signal detection.

BioassayWorkflow cluster_mech Mechanism of Action Compound 3-PCP-HCl (DMSO Stock) Dilution Intermediate Dilution (Buffer + 1mM DTT) Compound->Dilution 1:100 Dilution Reaction Ribosylation Reaction (Substrate: Biotin-NAD+) Dilution->Reaction 2.5 μL Enzyme PARP-1 Enzyme + Activated DNA Enzyme->Reaction 5 μL Detection HTRF Detection (Eu-Cryptate + XL665) Reaction->Detection + Detection Reagents Analysis IC50 / LE Calculation Detection->Analysis RFU Ratio (665/620nm)

Figure 1: HTRF Assay Workflow for PARP-1 Inhibition.[1] The process ensures pH neutralization of the HCl salt prior to enzyme exposure.

Detailed Protocol: HTRF PARP-1 Inhibition Assay

This protocol measures the inhibition of PARP-1 autopolyribosylation. 3-PCP-HCl competes with Biotinylated-NAD+ for the active site.[1]

Reagents & Buffer Composition[1][2]
  • Assay Buffer (1X): 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 0.01% BSA, 0.05% Tween-20, 1 mM DTT (Freshly added).[1]

    • Note on DTT: Essential to prevent the phenolic oxidation of 3-PCP-HCl, which causes false positives via non-specific protein alkylation [2].[1]

  • Enzyme: Recombinant Human PARP-1 (High specific activity).[1]

  • Substrates:

    • Activated DNA (Calf Thymus).[1]

    • Biotin-NAD+ (250 nM final).[1]

  • Detection Reagents:

    • Anti-PAR-Cryptate (Donor).[1]

    • Streptavidin-XL665 (Acceptor).[1]

Step-by-Step Procedure

Step 1: Compound Preparation (The "Neutralization" Step) [1]

  • Dissolve 3-PCP-HCl in 100% DMSO to create a 10 mM stock.

  • Prepare a 10-point serial dilution (1:3) in DMSO.[1]

  • Critical: Perform an intermediate dilution (1:20) into Assay Buffer before adding to the plate. This ensures the final DMSO concentration is <1% and the acidic HCl salt is buffered by the Tris.[1]

Step 2: Enzymatic Reaction Setup (384-well Low Volume Plate)

  • Dispense Compound: Add 2.5 μL of diluted 3-PCP-HCl to experimental wells.

    • Controls: Add 2.5 μL of Buffer+DMSO to "Max Signal" wells; Add 2.5 μL of known inhibitor (e.g., Olaparib, 1 μM) to "Min Signal" wells.

  • Add Enzyme: Add 5 μL of PARP-1/DNA mix (0.5 U/well) to all wells.

  • Incubate: 10 minutes at Room Temperature (RT) to allow 3-PCP-HCl to reach equilibrium with the active site.

  • Start Reaction: Add 2.5 μL of Biotin-NAD+ solution.

  • Reaction Time: Incubate for 60 minutes at RT.

Step 3: Detection (Stop & Read)

  • Add 5 μL of Anti-PAR-Cryptate solution.[1]

  • Add 5 μL of Streptavidin-XL665 solution.

    • Mechanism:[1][2][3] PARP-1 incorporates Biotin-NAD+ into ribose chains.[1] The antibody binds the PAR chain (Donor), and Streptavidin binds the biotin (Acceptor), creating a FRET signal.[1]

  • Incubate 2-3 hours at RT (or overnight at 4°C).

  • Read: Measure fluorescence at 620 nm (Donor) and 665 nm (Acceptor) using a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

Data Analysis & Validation

Signal Calculation

Calculate the HTRF Ratio for each well to correct for quenching or compound autofluorescence (common with phenolics):


[1]
Quality Control Metrics

Before accepting data, validate the assay performance using the Z-factor:


[1]
  • Target: Z' > 0.5 is required for a robust screening assay [3].[1]

  • Troubleshooting: If Z' < 0.5, increase the concentration of Biotin-NAD+ or Enzyme, or re-optimize the DTT concentration.

Expected Results for 3-PCP-HCl[1]
  • Potency: As a fragment, 3-PCP-HCl is expected to have a lower potency than optimized drugs.[1]

    • Expected IC50: 10 μM – 100 μM.[1]

  • Ligand Efficiency (LE): Calculate LE to assess the quality of the binding per heavy atom.[1]

    • 
      [1]
      
    • High LE (>0.[1]3) indicates this scaffold is a high-quality starting point for growing into a lead compound.[1]

Troubleshooting Guide

IssueProbable CauseSolution
High Background in "Min" Wells Non-specific binding of detection reagents.[1]Add 100 mM NaCl or increase Tween-20 to 0.1% in detection buffer.[1]
Compound Precipitation HCl salt insolubility at neutral pH.[1]Verify solubility of 3-PCP-HCl in 1X Assay Buffer via nephelometry prior to assay.
"Bell-Shaped" Dose Response Compound aggregation or fluorescence interference.[1]Use the ratiometric 665/620 calculation; spin down plates before reading.
Signal Drift over Time Phenol oxidation.[1]Ensure DTT is <4 hours old. Keep plates in the dark.

References

  • Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010).[1] PARP inhibition: PARP1 and beyond.[1][4][5][6] Nature Reviews Cancer, 10(4), 293-301.[1] Link[1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719-2740.[1] Link[1]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.[1] Link[1]

Sources

radioligand binding assay with 3-(Piperazine-1-carbonyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to characterizing the binding of 3-(Piperazine-1-carbonyl)phenol hydrochloride to the Sigma-1 Receptor using radioligand binding assays.

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs targeting the central nervous system (CNS).[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties and to orient pharmacophoric groups for optimal interaction with biological targets.[1] 3-(Piperazine-1-carbonyl)phenol hydrochloride is a novel compound featuring this key scaffold. While its specific biological targets are yet to be fully elucidated, its structural elements suggest a potential interaction with receptors known to bind piperazine-containing ligands, such as serotonin and sigma receptors.[2][3][4][5]

This application note focuses on the characterization of 3-(Piperazine-1-carbonyl)phenol hydrochloride's binding to the sigma-1 receptor (S1R). The S1R is a unique ligand-regulated molecular chaperone at the endoplasmic reticulum, implicated in a wide range of cellular functions and various disease states, including neurodegenerative disorders, pain, and psychiatric conditions.[6][7][8][9] Given the therapeutic potential of S1R ligands, it is crucial to determine the affinity of novel compounds for this receptor.

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[10][11] These assays are highly sensitive and robust, allowing for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Ki) of a competing ligand.[10][11] This guide provides detailed protocols for performing saturation and competitive radioligand binding assays to characterize the binding of 3-(Piperazine-1-carbonyl)phenol hydrochloride to the S1R.

Principles of Radioligand Binding Assays

Radioligand binding assays are based on the law of mass action, which describes the reversible interaction between a ligand and a receptor.[12]

  • Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand until equilibrium is reached.[10][11] The amount of bound radioligand is then measured. The data are used to determine the Kd, which represents the concentration of radioligand that occupies 50% of the receptors at equilibrium, and the Bmax, which is the total concentration of binding sites in the preparation.[10][11]

  • Competitive Binding Assays: In these assays, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (in this case, 3-(Piperazine-1-carbonyl)phenol hydrochloride).[10][13] The unlabeled ligand competes with the radioligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50. The IC50 value can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Experimental Protocols

PART 1: Membrane Preparation from Rat Liver

This protocol describes the preparation of a crude membrane fraction from rat liver, a tissue known to have a high density of S1Rs.

Materials:

  • Male Sprague-Dawley rats

  • Homogenization Buffer: 50 mM Tris-HCl, pH 8.0

  • Centrifuge

  • Homogenizer (e.g., Potter-Elvehjem)

Procedure:

  • Euthanize rats and dissect the livers.

  • Wash the livers with ice-cold homogenization buffer.

  • Homogenize the livers in 10 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a suitable volume of assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane preparation in aliquots at -80°C.

PART 2: Saturation Binding Assay with 3H-Pentazocine

This protocol aims to determine the Kd and Bmax of the S1R selective radioligand, -pentazocine.[14]

Materials:

  • Rat liver membrane preparation

  • -pentazocine (specific activity ~30-60 Ci/mmol)

  • Unlabeled (+)-pentazocine

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of -pentazocine in assay buffer, ranging from approximately 0.1 to 20 nM.

  • In a 96-well plate, set up the following for each concentration of radioligand:

    • Total Binding: 50 µL of -pentazocine, 50 µL of assay buffer, and 100 µL of membrane preparation (50-100 µg protein).

    • Non-specific Binding: 50 µL of -pentazocine, 50 µL of unlabeled (+)-pentazocine (10 µM final concentration), and 100 µL of membrane preparation.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

  • Plot specific binding (Y-axis) against the concentration of -pentazocine (X-axis).

  • Analyze the data using non-linear regression with a one-site binding (hyperbola) model to determine the Kd and Bmax values.

PART 3: Competitive Binding Assay with 3-(Piperazine-1-carbonyl)phenol Hydrochloride

This protocol is designed to determine the Ki of 3-(Piperazine-1-carbonyl)phenol hydrochloride for the S1R.

Materials:

  • All materials from the saturation binding assay.

  • 3-(Piperazine-1-carbonyl)phenol hydrochloride

Procedure:

  • Prepare serial dilutions of 3-(Piperazine-1-carbonyl)phenol hydrochloride in assay buffer, spanning a wide concentration range (e.g., 10-11 to 10-5 M).

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of -pentazocine (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of -pentazocine, 50 µL of unlabeled (+)-pentazocine (10 µM final concentration), and 100 µL of membrane preparation.

    • Competition: 50 µL of -pentazocine, 50 µL of each concentration of 3-(Piperazine-1-carbonyl)phenol hydrochloride, and 100 µL of membrane preparation.

  • Follow steps 3-7 from the saturation binding assay protocol.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the competing ligand.

  • Plot the percentage of specific binding (Y-axis) against the log concentration of 3-(Piperazine-1-carbonyl)phenol hydrochloride (X-axis).

  • Analyze the data using non-linear regression with a sigmoidal dose-response (variable slope) model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.

Data Presentation

Table 1: Hypothetical Saturation Binding Data for -Pentazocine at S1R

ParameterValue
Kd (nM)2.9
Bmax (fmol/mg protein)550
Hill Slope1.05

Table 2: Hypothetical Competitive Binding Data for 3-(Piperazine-1-carbonyl)phenol Hydrochloride at S1R

ParameterValue
IC50 (nM)45.2
Ki (nM)15.6
Hill Slope-0.98

Visualizations

Saturation_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of 3H-pentazocine C Incubate radioligand, membranes, and buffer (total binding) or unlabeled ligand (NSB) A->C B Prepare membrane homogenate B->C D Rapid filtration to separate bound from free radioligand C->D E Wash filters D->E F Add scintillation cocktail and count radioactivity E->F G Calculate specific binding F->G H Non-linear regression to determine Kd and Bmax G->H

Caption: Workflow for Saturation Radioligand Binding Assay.

Competition_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of 3-(Piperazine-1-carbonyl)phenol HCl C Incubate radioligand, membranes, and competing ligand at varying concentrations A->C B Prepare fixed concentration of 3H-pentazocine and membranes B->C D Rapid filtration to separate bound from free radioligand C->D E Wash filters D->E F Add scintillation cocktail and count radioactivity E->F G Calculate % specific binding F->G H Non-linear regression to determine IC50 G->H I Calculate Ki using Cheng-Prusoff equation H->I

Caption: Workflow for Competitive Radioligand Binding Assay.

References

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. PMC. Retrieved from [Link]

  • Sahn, J. J., et al. (2017). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]

  • Navarro, G., et al. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

  • Davenport, A. P., & Russell, F. D. (1996). Radioligand binding assays and their analysis. Methods in Molecular Biology. Retrieved from [Link]

  • Rinaldi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • de Oliveira, V. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Patel, J. C., et al. (2010). Synthesis and antimicrobial activity of carbonyl pyridoquinolones containing urea and piperazine residue. ResearchGate. Retrieved from [Link]

  • Romero, L., et al. (2001). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Pharmaceutical Design. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(4-Fluoro-3-piperazine-1-carbonyl_phenyl_methyl-1_2-dihydrophthalazin-1-one]([Link]

  • Tzschentke, T. M., et al. (2007). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • SlideShare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pharmacology of the Sigma-1 Receptor. Retrieved from [Link]

  • Szałata, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. Retrieved from [Link]

  • YouTube. (2025, March 16). Sigma 1 Receptor Intro Video. Retrieved from [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

Sources

Troubleshooting & Optimization

3-(Piperazine-1-carbonyl)phenol hydrochloride stability issues in solution

[1]

Status: Operational Ticket ID: T-GEN-PIP-003 Subject: Stability, Solubility, and Handling of 3-(Piperazine-1-carbonyl)phenol hydrochloride Assigned Scientist: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary

You are likely working with 3-(Piperazine-1-carbonyl)phenol hydrochloride (often an intermediate for PARP inhibitors like Olaparib or a fragment for serotonin receptor ligands).[1] This compound presents a "perfect storm" of stability challenges: it contains a phenol (susceptible to oxidation), a secondary amine (prone to carbamate formation), and an amide linker (pH-sensitive).[1]

This guide addresses the three most common user reports:

  • "My solution turned pink/brown." (Oxidative Degradation)

  • "The compound precipitated when I added PBS." (pH-Dependent Solubility)

  • "HPLC shows a split peak or 'ghost' peak." (Rotameric Isomerism or Carbamate Formation)[1]

Module 1: Solubility & Precipitation Issues

The Issue

Users often report that the compound dissolves well in water but precipitates immediately upon addition to phosphate-buffered saline (PBS) or cell culture media.[1]

The Mechanism: The pH Trap

The hydrochloride salt (HCl) is acidic. When dissolved in pure water, the pH drops, protonating the piperazine nitrogen (

11

neutral free base
Troubleshooting Protocol: The "Step-Wise" Solubilization

Do not add the powder directly to PBS. Follow this specific sequence to maintain stability and solubility.

SolubilityWorkflowStartStart: Solid HCl SaltStep11. Dissolve in DMSO(Stock: 10-50 mM)Start->Step1Avoid WaterStep22. Aliquot & Freeze(-20°C, Desiccated)Step1->Step2Prevent HydrolysisStep33. Dilute into Buffer(Working Conc < 100 µM)Step2->Step3Immediate UseCheckPrecipitation?Step3->CheckSuccessReady for AssayCheck->SuccessNoFailAction: Sonicate orLower ConcentrationCheck->FailYes

Figure 1: Decision tree for optimal solubilization to prevent "crashing out" in physiological buffers.

Key Technical Note: Always keep the final DMSO concentration below 0.5% (v/v) for cell-based assays to avoid solvent toxicity, but ensure it is high enough to keep the lipophilic core in solution.

Module 2: Chemical Stability (The "Pink Solution")

The Issue

A clear solution turns faint pink, yellow, or brown after 24–48 hours at room temperature.

The Mechanism: Phenolic Oxidation & Quinone Formation

The phenol moiety is electron-rich.[1][2] In the presence of dissolved oxygen and light, it undergoes radical oxidation to form quinones . This process is auto-catalytic and accelerated by basic pH (which forms the phenolate ion, a stronger reducing agent).[1]

Additionally, the secondary amine on the piperazine ring can react with atmospheric

carbamate
Degradation Pathway

DegradationCompoundIntact Compound(Colorless)RadicalPhenoxy Radical(Reactive Intermediate)Compound->RadicalLight + O2CarbamateCarbamate Adduct(Piperazine + CO2)Compound->Carbamate+ CO2 (Air exposure)QuinoneOrtho/Para-Quinone(Pink/Brown Chromophore)Radical->QuinoneOxidation

Figure 2: Primary degradation pathways.[1] The quinone pathway causes color change; the carbamate pathway causes mass spec errors.

Prevention Protocol
  • Degas Buffers: Use Argon or Nitrogen-sparged buffers to remove dissolved oxygen.[1][2]

  • Amber Glass: Store solutions in amber vials to block UV light.[1]

  • Antioxidants: If the assay permits, add 0.1% Ascorbic Acid or 1 mM DTT to the buffer. This reduces quinones back to phenols.[1]

  • Seal Tightly: To prevent

    
     absorption (carbamate formation), keep stock solutions under inert gas.[1]
    

Module 3: Analytical Troubleshooting (HPLC/LCMS)

The Issue

"I see two peaks in my LCMS, but the mass is identical or +44 Da."

Root Cause Analysis
  • Rotamers (Identical Mass): The amide bond (carbonyl-piperazine linkage) has partial double-bond character, leading to restricted rotation.[1][2] You are seeing cis/trans rotamers.[1] These often coalesce at higher column temperatures (

    
    ).[1]
    
  • Carbamate Artifact (+44 Da): If the mass is +44, the piperazine has reacted with carbonate in your mobile phase (common in high pH buffers like Ammonium Bicarbonate).

Diagnostic Table
ObservationProbable CauseCorrective Action
Split peak, same Mass Amide RotamersIncrease column temp to 45–50°C to speed up exchange.
Peak tailing Interaction with SilanolsAdd 0.1% Formic Acid or TFA to mobile phase to protonate the amine.
Mass +44 Da Carbamate FormationSwitch to acidic mobile phase (pH < 4) to decarboxylate the amine.
Mass +16 Da N-Oxide or HydroxylationSample is oxidized.[1][2] Prepare fresh from powder.

FAQ: Frequently Asked Questions

Q: Can I store the aqueous solution at 4°C? A: No. Aqueous solutions of the salt are prone to hydrolysis over weeks and oxidation over days. Store as a solid or as a frozen DMSO stock at -20°C or -80°C.

Q: Why is the powder hygroscopic? A: Hydrochloride salts of amines are notoriously hygroscopic. If the bottle is left open, it will absorb water, becoming a sticky gum. Always equilibrate the bottle to room temperature before opening to prevent condensation.

Q: Is this compound cell-permeable? A: Generally, yes.[1][2] However, the phenol group can be a target for Phase II metabolism (glucuronidation) inside the cell, which may rapidly clear the compound.

References

  • PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one (Olaparib Fragment).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Li, L., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol.[1][2] Journal of Organic Chemistry.[1] (Demonstrates phenolic amide instability). Available at: [Link]

  • Conway, W., et al. (2012). Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Carbamates. Environmental Science & Technology.[1] Available at: [Link]

Technical Support Center: HPLC Separation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Retention, Peak Shape, and Detection of Piperazine Derivatives

Introduction: The Piperazine Challenge

Welcome to the technical support hub. If you are working with piperazine derivatives, you are likely facing a "perfect storm" of chromatographic challenges. Piperazine is a cyclic diamine with two nitrogen atoms, resulting in two distinct pKa values (approximately 5.3 and 9.7 ).

This creates three inherent problems:

  • Basicity: At standard HPLC pH (2–4), the molecule is doubly charged, leading to severe secondary interactions with residual silanols on silica columns (Peak Tailing).

  • Polarity: The molecule is highly hydrophilic (LogP ~ -1.5), often eluting in the void volume on standard C18 columns (No Retention).

  • Chromophore Deficiency: The lack of a conjugated

    
    -system means UV absorbance is negligible above 210 nm (Detection Failure).
    

This guide addresses these specific failure modes with field-proven protocols.

Module 1: Troubleshooting Peak Tailing

Symptom: Asymmetrical peaks with tailing factors (


) > 1.5.
The Mechanism: The Silanol Trap

Standard silica-based C18 columns have residual silanol groups (


) on the surface. These are weakly acidic.[1] Your basic piperazine (positively charged at acidic pH) acts as an ion-exchange species, binding electrostatically to the negative silanols rather than partitioning into the hydrophobic C18 phase. This "drag" causes the tail.
Diagnostic Logic & Solutions

TailingTroubleshoot start Issue: Peak Tailing (Tf > 1.5) check_ph Check Mobile Phase pH start->check_ph low_ph pH < 3.0 check_ph->low_ph mid_ph pH 3.0 - 8.0 check_ph->mid_ph high_ph pH > 9.5 check_ph->high_ph protonation Cause: Analyte Protonation (Double charge state) low_ph->protonation High Charge silanol_int Cause: Silanol Ionization (Silanols are deprotonated) mid_ph->silanol_int High Risk sol_buffer Solution C: High pH Method (10mM Ammonium Bicarbonate pH 10) high_ph->sol_buffer Suppress Ionization sol_tea Solution A: Add Modifier (0.1% Triethylamine/TEA) silanol_int->sol_tea Block Silanols sol_hybrid Solution B: Switch Column (Hybrid Silica / High pH Stable) protonation->sol_hybrid

Figure 1: Decision matrix for diagnosing and resolving peak tailing in basic amines.

Q: I added TEA (Triethylamine) but the baseline is noisy. Why?

A: TEA competes for silanol sites, improving peak shape, but it absorbs UV light below 230 nm. Since piperazines also require low-UV detection, TEA causes high background noise.

  • Better Alternative: Use a Hybrid Particle Column (e.g., Ethylene Bridged Hybrid) that is resistant to high pH. Run the separation at pH 10–11 using Ammonium Hydroxide or Ammonium Bicarbonate. At this pH, piperazine is neutral (unprotonated), eliminating the silanol interaction entirely.

Module 2: Troubleshooting Retention (Eluting in Void)

Symptom: Analyte elutes at


 (dead time).
The Polarity Mismatch

Piperazine is too polar for standard Reversed-Phase (RP) chromatography. You must either "mask" the polarity or switch separation modes.

Column Selection Strategy
Column ClassMechanismSuitability for PiperazineNotes
Standard C18 Hydrophobic InteractionPoor Analyte elutes in void volume.
PFP (Pentafluorophenyl)

& Dipole-Dipole
Moderate Good for aromatic piperazine derivatives (e.g., Benzylpiperazine).
Polar-Embedded C18 Hydrophobic + H-BondingGood Prevents "phase collapse" in 100% aqueous conditions.
HILIC (Silica/Amide) Partitioning into water layerExcellent Gold Standard for small, polar amines.
Protocol: HILIC Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase. Water forms a stagnant layer on the silica surface. The polar piperazine partitions into this water layer.

  • Stationary Phase: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase A: 100 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Start: 90% B / 10% A.

  • Critical Step: Unlike RP, water is the strong solvent .[2] To elute the piperazine, you must increase the water content (gradient from 90% B down to 50% B).

Module 3: Troubleshooting Sensitivity (No Signal)

Symptom: You inject the sample, but see no peaks at 254 nm.

The Chromophore Deficit

Piperazine has no conjugated double bonds. It is virtually invisible to standard UV detection unless derivatized.[3]

Solution: Dansyl Chloride Derivatization Protocol

If you lack a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD), you must chemically tag the amine with a fluorophore/chromophore. Dansyl Chloride (DNS-Cl) is the industry standard for secondary amines.

Reagents:

  • DNS-Cl Solution: 5 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 9.5–10).

Step-by-Step Protocol:

  • Mix: Combine 100 µL of sample + 100 µL of Buffer + 100 µL of DNS-Cl Solution.

  • Incubate: Heat at 60°C for 20 minutes (or 40°C for 40 mins). The high pH ensures the amine is unprotonated and nucleophilic.

  • Quench: Add 50 µL of 5% amine solution (e.g., Methylamine or Glycine) to consume excess DNS-Cl.

  • Inject: The derivative is now highly hydrophobic (retained on C18) and UV-active (detect at 254 nm or 337 nm ).

DerivatizationWorkflow step1 1. Mix Sample + NaHCO3 (pH 9.8) + Dansyl-Cl step2 2. Heat 60°C / 20 min step1->step2 Nucleophilic Attack step3 3. Quench Add Methylamine step2->step3 Stop Reaction step4 4. Analyze RP-HPLC @ 254nm step3->step4 Hydrophobic Shift

Figure 2: Pre-column derivatization workflow for UV-invisible amines.

References
  • Phenomenex. (2025).[4][5] How to Reduce Peak Tailing in HPLC?

  • PubChem. (n.d.). Piperazine Compound Summary (pKa and Physical Properties). National Library of Medicine.

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[4][6] Journal of Chemical and Pharmaceutical Research.[3]

  • BenchChem. (2025).[7] Protocols for Derivatization of Biological Amines with Dansyl Chloride.[7][8]

Sources

Technical Support Center: Stability & Handling of 3-(Piperazine-1-carbonyl)phenol Hydrochloride

[1]

Role: Senior Application Scientist Subject: Critical Handling Protocols to Prevent Degradation Reference ID: TS-GUIDE-3PCP-HCL-01

Executive Summary

3-(Piperazine-1-carbonyl)phenol hydrochloride is a bifunctional building block frequently used in the synthesis of PARP inhibitors (e.g., Olaparib analogs).[1] Its chemical architecture presents a "stability paradox": the hydrochloride salt confers water solubility but introduces significant hygroscopicity, while the phenolic moiety provides essential reactivity but is highly susceptible to oxidative quinone formation.

This guide provides a self-validating workflow to maintain compound integrity, based on degradation kinetics and field-proven storage protocols.

Part 1: The Degradation Matrix (Root Cause Analysis)

To prevent degradation, you must understand the invisible forces attacking your molecule.[1] We categorize these into three vectors: Oxidative Stress , Moisture Intrusion , and Hydrolytic Cleavage .[1]

1.1 The "Pink Shift" (Oxidative Instability)

Symptom: White powder turns faint pink, then brown.[1] Mechanism: The phenolic hydroxyl group is electron-rich.[1] Upon exposure to atmospheric oxygen and trace metals, it undergoes radical oxidation, forming ortho- or para-quinone species.[1] These highly conjugated systems are chromophores, causing the color shift even at trace impurity levels (<0.5%).[1]

1.2 The "Sticky Salt" (Hygroscopicity)

Symptom: Free-flowing powder becomes clumpy or deliquescent (turns into a liquid).[1] Mechanism: As an amine hydrochloride salt, the piperazine ring's nitrogen is protonated (

11
1.3 Degradation Pathway Visualization

The following diagram maps the kinetic risks associated with this molecule.

DegradationPathwaysCompound3-(Piperazine-1-carbonyl)phenol HCl(Intact)RadicalPhenoxyl Radical(Intermediate)Compound->RadicalO2 / Light / Trace MetalHydrateDeliquescent Salt(Sticky/Liquid)Compound->HydrateH2O (Atmospheric)QuinoneQuinone Species(Pink/Brown Impurity)Radical->QuinoneOxidationHydrolysisAmide Hydrolysis(Slow)Products3-Hydroxybenzoic Acid+PiperazineHydrolysis->ProductsCleavageHydrate->HydrolysispH < 3 or > 9

Figure 1: Primary degradation pathways.[1] Note that hygroscopicity (green) often catalyzes the hydrolytic branch (red).

Part 2: Storage & Handling Protocols

Do not treat this compound like a standard reagent. Follow this "Zero-Water, Zero-Oxygen" protocol.

2.1 Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Slows reaction kinetics of autoxidation and hydrolysis (Arrhenius equation).[1]
Atmosphere Argon or NitrogenDisplaces

to prevent phenoxyl radical formation.[1] Argon is preferred (heavier than air).[1]
Container Amber Glass VialsBlocks UV light, which catalyzes phenolic oxidation.[1]
Sealing Parafilm® over capPrevents moisture ingress into the threads of the vial, critical for HCl salts.
Desiccant Silica Gel PacketEssential secondary defense against moisture if the primary seal fails.[1]
2.2 The "Thaw-Before-Open" Rule (Critical)

Never open a cold vial of this compound in a warm room.

  • The Error: Opening a -20°C vial in 25°C air causes immediate condensation of atmospheric moisture onto the cold powder.[1]

  • The Fix: Allow the closed vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

Part 3: Troubleshooting & FAQs

Q1: My compound has turned a faint pink color. Is it ruined?

  • Diagnosis: This is early-stage phenolic oxidation.[1]

  • Verdict: Use with Caution. The impurity level is likely low (<1%) because quinones have high extinction coefficients (they are very colorful).[1]

  • Action:

    • Perform a Purity Check via LC-MS.[1] Look for [M-2H] peaks (quinone formation).[1]

    • If purity is >95%, you can use it for crude reactions.[1]

    • If purity is <90%, perform a recrystallization (see Part 4).[1]

Q2: The powder has turned into a sticky gum. Can I dry it?

  • Diagnosis: Deliquescence due to moisture absorption.[1]

  • Verdict: Recoverable.

  • Action:

    • Dissolve the gum in a minimum amount of dry Methanol (MeOH).[1]

    • Add excess Diethyl Ether (

      
      ) or Hexanes to precipitate the solid.[1]
      
    • Filter rapidly under nitrogen flow.[1]

    • Dry in a vacuum desiccator over

      
       for 24 hours.
      

Q3: I see an extra peak in NMR at ~8.0 ppm and ~3.0 ppm.

  • Diagnosis: Amide hydrolysis.[1][2]

  • Analysis: The amide bond connecting the piperazine and phenol has cleaved. The peak at ~8.0 ppm corresponds to the acidic proton of 3-hydroxybenzoic acid, and the upfield peaks (~3.0 ppm) are free piperazine.

  • Verdict: Discard. Hydrolysis is irreversible and purification is often more expensive than replacement.[1]

Part 4: Emergency Purification Protocol

If your compound has degraded but you cannot wait for a new shipment, use this Acid-Base Wash method to remove oxidative impurities.[1]

Prerequisite: This protocol converts the salt to the free base and back to the salt.

  • Dissolution: Dissolve the degraded pink solid in Water (degassed) .[1]

  • Free Basing: Carefully adjust pH to ~9-10 using saturated

    
    .[1] Note: The solution may turn darker; this is normal for phenolate anions.
    
  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) . The oxidized quinones often remain in the aqueous layer or at the interface.

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Salt Formation: Cool the EtOAc solution to 0°C. Add 4M HCl in Dioxane dropwise.

  • Precipitation: The white HCl salt should precipitate. Filter immediately under Argon.[1]

References
  • Phenolic Oxidation Mechanisms

    • Topic: Mechanism of phenol oxidation to quinones via phenoxyl radicals.[1]

    • Source: Pearson Chemistry / Master Organic Chemistry.[1]

    • Link: (General mechanism reference).[1]

  • Amine Salt Hygroscopicity

    • Topic: Handling and stability of amine hydrochloride salts in pharmaceutical intermediates.[1]

    • Source: New Journal of Chemistry (RSC).[1]

    • Link:[1][3]

  • Olaparib Intermediate Chemistry

    • Topic: Synthesis and stability of piperazine-carbonyl-phenyl fragments in PARP inhibitors.[1]

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • Link:[1]

  • Amide Hydrolysis Kinetics

    • Topic: Stability of amide bonds under acidic/basic conditions.[1]

    • Source: Master Organic Chemistry.[1]

    • Link:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Technical Support Center: Optimizing Piperazine Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-PERM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting poor cell permeability in piperazine-containing scaffolds.

Welcome to the Piperazine Optimization Helpdesk

You are likely here because your piperazine-based lead compound—while showing excellent solubility and target affinity—is failing in cell-based potency assays or showing negligible oral exposure in PK studies.

This is the "Piperazine Paradox." The very features that make piperazine a privileged scaffold (high solubility, ease of synthesis, rigid linker) often kill its passive permeability due to ionization at physiological pH.

This guide is structured to diagnose the root cause of your permeability failure and provide specific, actionable chemical and experimental solutions.

Module 1: The Diagnostic Phase
Q: My compound has a LogP of 2.5, but PAMPA flux is near zero. Is my assay broken?

A: Your assay is likely fine; your compound is likely trapped in an ionization well.

The piperazine ring typically possesses two basic nitrogen atoms with pKa values of approximately 9.8 and 5.6 .

  • At pH 7.4 (Physiological): The N1 nitrogen (pKa ~9.8) is >99% protonated. The molecule exists primarily as a cation (

    
    ) or dication (
    
    
    
    ).
  • The Problem: Lipid bilayers are highly resistant to charged species. While your calculated LogP (neutral species) looks good, your LogD7.4 (distribution coefficient at pH 7.4) is likely 2–3 units lower.

Diagnostic Data: Ionization vs. Permeability

Scaffold VariantpKa (N1)% Cationic at pH 7.4Passive Permeability (Pe)
Unsubstituted Piperazine~9.899.6% Low (< 1.0 x 10⁻⁶ cm/s)
N-Methyl Piperazine~9.097.5% Low
N-Phenyl Piperazine~5.0 - 6.0< 5%High (> 10 x 10⁻⁶ cm/s)
N-Acyl Piperazine (Amide)Neutral0%High (LogP dependent)

Action Item: Calculate or measure the LogD7.4 of your compound, not just LogP. If LogD7.4 < 1.0, passive diffusion will be the rate-limiting step.

Module 2: Synthetic Troubleshooting (Chemical Modification)
Q: I cannot lose the piperazine ring; it's essential for binding. How do I improve permeability without changing the scaffold entirely?

A: You must lower the basicity of the piperazine nitrogens to ensure a higher fraction of neutral species exists at pH 7.4.

Strategy 1: Electron Withdrawing Groups (EWGs) Attaching an EWG to the piperazine nitrogen (or a nearby carbon) pulls electron density away from the amine, lowering the pKa.

  • N-Arylation: Attaching a phenyl or heteroaryl ring directly to the nitrogen can drop the pKa by 3–4 units (down to ~5–6). This renders the molecule mostly neutral at pH 7.4.

  • Fluorination: Adding fluorine to the piperazine ring or adjacent alkyl chains reduces basicity via induction.

  • Amidation (The "Nuclear" Option): Converting one basic amine into an amide (N-acylation) removes that ionization center entirely. Note: This flattens the geometry at that nitrogen from pyramidal to planar, which may affect binding.

Strategy 2: Steric Shielding Flanking the basic nitrogen with bulky groups (e.g., 2,6-dimethyl substitution) creates a "lipophilic shell" around the charge, partially masking it from the lipid bilayer, though this is less effective than pKa modulation.

Q: Are there bioisosteres that maintain the geometry but improve lipophilicity?

A: Yes. If pKa modulation fails, consider Spirocyclic Bioisosteres .

Replacing the piperazine with 2,6-diazaspiro[3.3]heptane is a validated strategy.

  • Mechanism: This scaffold is often more lipophilic and rigid. However, be warned: spirocycles can sometimes increase basicity depending on substitution.

  • Geometry: The spiro-linkage introduces a 90° twist, which provides a different vector for substituents.[1] This can break "flat" conformations that suffer from poor solubility, while simultaneously altering the solvation shell to improve permeability.

Module 3: The Efflux Trap (P-gp)
Q: My PAMPA data looks great (High Pe), but Caco-2 permeability is low. What is happening?

A: You are likely seeing P-glycoprotein (P-gp) Efflux .

Piperazines are frequent substrates for P-gp (MDR1). PAMPA is an artificial lipid membrane that only measures passive diffusion. Caco-2 cells express active transporters.

  • High PAMPA + Low Caco-2 (A-to-B) = Efflux Liability.

  • Confirmation: Run a bidirectional Caco-2 assay. If the Efflux Ratio (B-to-A / A-to-B) is > 2.0, your compound is being pumped out.

The Fix:

  • Reduce H-Bond Donors (HBD): P-gp recognition is driven by H-bond donors. Cap any free NH on the piperazine (e.g., methylation).

  • Lipophilic Capping: Add a bulky lipophilic group near the piperazine to hinder transporter binding.

Module 4: Decision Logic & Workflow

Use the following logic flow to determine your next experimental step.

Piperazine_Permeability_Workflow Start Start: Low Cellular Activity Check_Sol Step 1: Check Solubility Start->Check_Sol Check_PAMPA Step 2: Run PAMPA (pH 7.4) Check_Sol->Check_PAMPA Good Solubility Sol_Issue Issue: Solubility Limited Action: Formulation/Salt Screen Check_Sol->Sol_Issue Low Solubility Decision_PAMPA Is PAMPA Permeability High? Check_PAMPA->Decision_PAMPA Check_Caco Step 3: Run Caco-2 (Bidirectional) Decision_Efflux Is Efflux Ratio > 2? Check_Caco->Decision_Efflux Decision_PAMPA->Check_Caco Yes (High Flux) Ion_Issue Issue: Ionization (pKa > 8) Action: N-Arylation / EWGs Decision_PAMPA->Ion_Issue No (Low Flux) Efflux_Issue Issue: P-gp Substrate Action: Cap NH / Reduce HBD Decision_Efflux->Efflux_Issue Yes Metab_Issue Issue: Metabolic Instability Action: Microsomal Stability Assay Decision_Efflux->Metab_Issue No (Good Perm)

Caption: Diagnostic workflow for isolating the cause of low intracellular concentration in piperazine derivatives.

Module 5: Advanced Delivery (Prodrugs)
Q: The SAR is too tight. I cannot modify the piperazine without killing potency. What is the "Hail Mary" approach?

A: Prodrugs.

If the basic amine is required for target binding (e.g., salt bridge in the active site), you can mask it temporarily to get across the membrane.

  • Carbamate Prodrugs: Convert the NH to a carbamate. This is neutral and permeable. Intracellular esterases will hydrolyze it back to the active amine.

  • N-Oxides: Sometimes used, though metabolic reduction can be variable.

  • Piperazinylalkylester: If the piperazine is a side chain, linking it via an ester that cleaves in plasma/cells can improve uptake.

Module 6: Standardized Protocols
Protocol A: pH-Dependent PAMPA Profiling

Do not just run PAMPA at pH 7.4. Run a pH scan to confirm the pKa hypothesis.

  • Preparation: Prepare donor plates with buffers at pH 5.0, 6.2, 7.4, and 8.5.

  • Execution: Incubate compound (10 µM) for 4 hours.

  • Analysis: LC-MS/MS quantification of acceptor wells.

  • Interpretation:

    • If Permeability increases drastically at pH 8.5 vs 7.4, your pKa is the problem . You need to lower it chemically (See Module 2).

    • If Permeability is low across all pHs, your molecule is likely too polar (Low LogP) or too large (MW > 500).

References
  • Ritchie, T. J., et al. (2011). "The impact of pKa on the physicochemical properties of drugs." Drug Discovery Today. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Permeability and pKa).
  • Burdick, D. J., et al. (2019). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters. Link

  • Desantis, J., et al. (2022).[2] "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry. Link

  • Gomes, A. R., et al. (2025). "Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps."[3] ResearchGate.[4] Link

Sources

minimizing off-target effects of 3-(Piperazine-1-carbonyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the novel p38 MAPK inhibitor, 3-(Piperazine-1-carbonyl)phenol hydrochloride (PCPH). As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to ensure the specific and effective application of this compound in your research. This guide is designed to help you anticipate, troubleshoot, and minimize potential off-target effects, thereby ensuring the integrity and reproducibility of your experimental outcomes.

Off-target effects, where a drug interacts with unintended molecular targets, can confound experimental results and lead to misinterpretation of the compound's therapeutic potential and toxicity.[1][2] This is particularly critical for kinase inhibitors, as the human kinome is large and structurally conserved, creating a high potential for cross-reactivity.[3] This document will walk you through a logical, multi-step process to characterize and mitigate these effects for PCPH.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the specificity of PCPH.

Q1: What is the primary target of PCPH and what is its mechanism of action?

A1: PCPH is a potent, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK family (α, β, γ, and δ) are key regulators of cellular responses to environmental stress and inflammatory cytokines.[4] PCPH is designed to bind to the ATP pocket of p38α, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that leads to inflammatory responses.[5][6]

Q2: The PCPH structure contains a piperazine moiety. Are there known class-wide off-target effects for piperazine-containing compounds?

A2: Yes, the piperazine scaffold is a common feature in many centrally active compounds due to its favorable physicochemical properties.[7] Many piperazine derivatives are known to interact with monoamine pathways, including dopaminergic and serotonergic receptors.[8][9] Therefore, when using PCPH, it is prudent to consider potential off-target effects on CNS-related receptors, especially in in vivo studies.

Q3: What are the most common off-target kinases for p38 inhibitors?

A3: Due to the high homology in the ATP-binding site, p38 inhibitors can exhibit cross-reactivity with other kinases. Common off-target families include other MAPKs (e.g., JNKs), cyclin-dependent kinases (CDKs), and tyrosine kinases like SRC. The degree of selectivity is highly dependent on the specific chemical structure of the inhibitor. Early-generation p38 inhibitors were often hampered by a lack of kinase selectivity, leading to dose-limiting toxicities in clinical trials.[10]

Q4: At what concentration should I start my experiments to minimize off-target effects?

A4: A crucial first step is to establish a clear dose-response curve for the on-target effect (inhibition of p38 phosphorylation). We recommend starting with a concentration range that brackets the IC50 or EC50 for p38 inhibition. Off-target effects are often observed at concentrations significantly higher than the on-target IC50.[11] A good starting point is to use PCPH at 1x, 10x, and 100x its p38 IC50 in initial cell-based selectivity assays.

Part 2: Troubleshooting Guide: Unexpected Phenotypes

This section provides a structured approach to diagnosing whether an observed cellular phenotype is a result of on-target p38 inhibition or an off-target effect.

Issue: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is stronger or different than expected from p38 inhibition alone.

This could be due to PCPH inhibiting other kinases or proteins that are also involved in the observed phenotype. Here is a systematic workflow to dissect the observation.

G cluster_0 Phase 1: On-Target Validation cluster_1 Phase 2: Off-Target Investigation A Unexpected Phenotype Observed (e.g., unexpected level of apoptosis) B Step 1: Confirm On-Target Engagement Measure p-p38 & p-MK2 levels via Western Blot A->B C Step 2: Use a Structurally Unrelated p38 Inhibitor (e.g., SB203580) B->C D Step 3: Genetic Knockdown/Knockout Use siRNA or CRISPR to deplete p38α C->D E Does the phenotype persist with the control inhibitor or genetic knockdown? F YES (Phenotype is independent of p38) E->F If Yes G NO (Phenotype is p38-dependent) E->G If No H Hypothesis: Off-Target Effect of PCPH F->H L Conclusion: Phenotype is due to a specific off-target kinase I Step 4: In Vitro Kinase Profiling Screen PCPH against a broad kinase panel (e.g., 400+ kinases) H->I J Step 5: Cellular Target Engagement Assay Confirm off-target binding in live cells (e.g., NanoBRET) I->J K Step 6: Correlate Off-Target with Phenotype Use siRNA for the identified off-target kinase J->K K->L G cluster_0 On-Target Pathway: p38 MAPK cluster_1 Potential Off-Target Pathway: SRC Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38α MKK3_6->p38 MK2 MK2 p38->MK2 Inflammation Inflammation Apoptosis MK2->Inflammation PCPH_on PCPH PCPH_on->p38 GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SRC SRC Receptor->SRC Downstream Downstream Signaling (e.g., Akt, Erk) SRC->Downstream Proliferation Proliferation Survival Downstream->Proliferation PCPH_off PCPH (High Conc.) PCPH_off->SRC

Caption: Simplified On-Target (p38) and Potential Off-Target (SRC) Signaling Pathways.

Part 4: Advanced Strategies

  • Computational Profiling: Before beginning wet-lab experiments, use in silico tools to predict potential off-targets. Methods like chemical similarity searches (SEA) or molecular docking can provide a list of hypothetical off-targets to prioritize for experimental validation. [12]* Phenotypic Screening: Employ high-content imaging or other phenotypic platforms to compare the cellular "fingerprint" of PCPH with a library of compounds with known mechanisms of action. This can reveal unexpected off-target effects that might not be apparent from kinase profiling alone. [1]* In Vivo Target Engagement: For preclinical studies, it is crucial to confirm that PCPH engages p38 in the target tissue at a therapeutic dose. This can be achieved through techniques like positron emission tomography (PET) imaging with a specific tracer or by analyzing pharmacodynamic biomarkers (e.g., p-MK2) in tissue samples. [13] By systematically applying these principles and protocols, you can confidently characterize the selectivity of PCPH, minimize the risk of data misinterpretation due to off-target effects, and build a robust data package for your research.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417. [Link]

  • Vasta, J. D., Robers, M. B., Machleidt, T., Raje, M., Zimmerman, K., Otto, P., ... & Wood, K. V. (2018). Quantitative, real-time monitoring of intracellular target engagement using a cellular thermal shift assay. Cell Chemical Biology, 25(2), 257-268. [Link]

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesmer, L. A., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Mishra, S. K., & Tandon, V. (2020). Off-target effect of drugs: A pharmacological, chemical, and clinical perspective. Medicinal Research Reviews, 40(6), 2243-2283. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-based compounds. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to overcome the unique bioavailability challenges presented by this important class of molecules. The piperazine heterocycle is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce basic centers, improve aqueous solubility, and provide a versatile handle for structural modification.[1] However, achieving optimal oral bioavailability can be a significant hurdle.

This resource is structured to guide you through a logical workflow, from initial characterization to advanced formulation strategies and in vivo evaluation. Each section is presented in a question-and-answer format to directly address the practical challenges you may encounter in your experiments.

Section 1: Foundational Understanding & Initial Assessment

This section focuses on the critical first steps in any bioavailability enhancement project: understanding the inherent properties of your piperazine compound and identifying the primary barriers to its absorption.

Frequently Asked Questions (FAQs)

Question: My piperazine-based compound exhibits high aqueous solubility, yet we observe poor oral bioavailability. What are the likely culprits?

Answer: This is a common and often perplexing issue. While the basic nitrogen atoms of the piperazine ring can enhance aqueous solubility, several other factors can limit oral bioavailability:

  • Poor Membrane Permeability: The same polarity that aids solubility can hinder the compound's ability to passively diffuse across the lipophilic intestinal membrane.

  • Efflux Transporter Activity: Piperazine-containing molecules can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the lumen, thereby reducing absorption.[2]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver by cytochrome P450 (CYP) enzymes before it reaches systemic circulation.[3][4]

  • GI Tract Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

Question: What initial in vitro assays should we perform to diagnose the cause of poor bioavailability for our piperazine compound?

Answer: A systematic in vitro assessment is crucial for identifying the rate-limiting step in your compound's absorption. We recommend the following tiered approach:

  • pH-Dependent Solubility Studies: Determine the solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand its dissolution behavior in the stomach and intestines.

  • In Vitro Dissolution Testing: For formulated products, this is a critical quality control test.[5][6] It helps assess how quickly the drug is released from its dosage form.

  • Caco-2 Permeability Assay: This cell-based assay is the gold standard for predicting intestinal permeability and identifying potential P-gp substrates.

  • Metabolic Stability Assays: Incubating your compound with liver microsomes or hepatocytes will provide an initial indication of its susceptibility to first-pass metabolism.

The following diagram illustrates a typical initial assessment workflow:

Initial_Assessment_Workflow Start Poor in vivo Bioavailability of Piperazine Compound Solubility pH-Dependent Solubility Profiling Start->Solubility Dissolution In Vitro Dissolution Testing Start->Dissolution Permeability Caco-2 Permeability Assay Start->Permeability Metabolism Metabolic Stability (Microsomes/Hepatocytes) Start->Metabolism Analysis Identify Rate-Limiting Step Solubility->Analysis Dissolution->Analysis Permeability->Analysis Metabolism->Analysis Solubility/Dissolution Limited Solubility/Dissolution Limited Analysis->Solubility/Dissolution Limited Permeability Limited Permeability Limited Analysis->Permeability Limited High First-Pass Metabolism High First-Pass Metabolism Analysis->High First-Pass Metabolism

Caption: Initial assessment workflow for a piperazine compound with poor bioavailability.

Section 2: Strategies for Enhancing Bioavailability & Troubleshooting

Based on the findings from your initial assessment, you can select an appropriate strategy to enhance the bioavailability of your piperazine-based compound. This section provides detailed troubleshooting guides for the most common approaches.

Chemical Modification Strategies

Question: We are trying to form a salt of our basic piperazine compound to improve its dissolution rate, but we are encountering problems. What are some common issues and their solutions?

Answer: Salt formation is a widely used and effective strategy, but it's not always straightforward. Here are some common challenges and troubleshooting tips:

Problem Possible Cause(s) Troubleshooting/Solution(s)
No crystalline salt forms - The pKa difference between the piperazine compound and the counterion is less than 2 pH units, leading to incomplete proton transfer.[7]- The solvent system is not optimal for crystallization.- Select a counterion with a lower pKa to ensure a pKa difference of at least 2-3 units.[7]- Broaden your solvent screen to include a wider range of polarities and protic/aprotic solvents.
Salt disproportionates in aqueous media - The salt is not stable at the pH of the dissolution medium.- The free base form of the compound is significantly less soluble than the salt.- Evaluate the pH-solubility profile of the salt to understand its stability range.- Consider using a formulation approach that maintains a favorable microenvironmental pH, such as incorporating pH modifiers.[8]
Formation of an oil or amorphous solid - The lattice energy of the crystalline salt is too high to overcome the solvation energy.- Rapid solvent evaporation.- Try different crystallization techniques, such as slow evaporation, vapor diffusion, or cooling crystallization.- Use a less polar solvent or a solvent mixture to reduce the solubility of the salt and promote crystallization.
Polymorphism - Different crystalline forms (polymorphs) of the salt are forming under different conditions.- Conduct a thorough polymorph screen using various solvents and crystallization conditions.[9][10]- Characterize each polymorph for its solubility, dissolution rate, and stability, as these can significantly impact bioavailability.[11][12]

Question: We are considering a prodrug strategy to mask the basicity of the piperazine ring and improve passive permeability. What are the key challenges in designing an effective prodrug for an amine?

Answer: Designing a prodrug for an amine-containing compound like a piperazine derivative requires a delicate balance between stability and bioreversibility. The main challenge is the general robustness of amine derivatives, particularly amides.[13]

Challenge Causality & Explanation Design & Troubleshooting Strategies
Poor Cleavage to the Active Drug The promoiety forms a highly stable bond with the piperazine nitrogen (e.g., a simple amide bond) that is not efficiently cleaved by in vivo enzymes.- Design the prodrug to be activated by specific enzymes present in the gut or liver.[14]- Incorporate structural features that promote intramolecular cyclization and release of the parent drug following an initial enzymatic trigger.
Chemical Instability The prodrug is unstable in the GI tract and degrades before it can be absorbed.- Evaluate the chemical stability of the prodrug across a range of pH values (1.2 to 7.4).- Modify the promoiety to enhance its stability without compromising its eventual cleavage.
Low Aqueous Solubility of the Prodrug The addition of a lipophilic promoiety to improve permeability can inadvertently decrease aqueous solubility, leading to dissolution-limited absorption.- Incorporate solubilizing groups into the promoiety, such as phosphates or amino acids.[15]- This can create a prodrug with a favorable balance of solubility and permeability.
Formulation Strategies

Question: We are developing a solid dispersion of our piperazine compound to enhance its dissolution rate, but we are facing issues with physical stability. What should we look out for?

Answer: Solid dispersions are a powerful tool for improving the dissolution of poorly soluble drugs.[16][17] However, the amorphous state is thermodynamically unstable and can be prone to recrystallization.

Problem Possible Cause(s) Troubleshooting/Solution(s)
Recrystallization during storage - The drug loading is too high, exceeding the solubility of the drug in the polymer matrix.- The polymer does not have strong enough interactions with the drug to inhibit crystallization.- The storage conditions (temperature and humidity) are promoting molecular mobility.- Reduce the drug loading to ensure it remains below the saturation point in the polymer.- Select a polymer that has specific interactions (e.g., hydrogen bonding) with your piperazine compound.- Store the solid dispersion in a controlled, low-humidity environment.
Phase separation during preparation - Poor miscibility between the drug and the polymer, especially with the fusion (melt) method.[16]- In the solvent evaporation method, differences in the solubility of the drug and polymer in the chosen solvent can lead to separation during drying.- For the fusion method, ensure the processing temperature is above the melting points of both the drug and the polymer to achieve a homogenous melt.- For the solvent evaporation method, select a solvent that is a good solvent for both the drug and the polymer.[16]

Question: Our piperazine compound is lipophilic, and we are exploring SEDDS to improve its oral absorption. What are the critical parameters to optimize for a successful formulation?

Answer: SEDDS are an excellent choice for lipophilic compounds, as they can enhance solubility and bypass some of the traditional absorption barriers.

Critical Parameter Importance & Rationale Optimization & Troubleshooting
Excipient Selection (Oil, Surfactant, Co-surfactant) The ability of the SEDDS to solubilize the drug and form a stable microemulsion upon dilution in the GI tract is entirely dependent on the choice of excipients.- Screen a wide range of oils, surfactants, and co-surfactants for their ability to solubilize your piperazine compound.- Construct ternary phase diagrams to identify the optimal ratios of excipients that lead to the formation of a stable microemulsion.
Drug Precipitation upon Dilution If the drug is not sufficiently solubilized within the oil droplets of the microemulsion, it can precipitate out upon dilution in the aqueous environment of the GI tract, negating the benefits of the SEDDS.- Ensure the selected excipients have a high solubilization capacity for your compound.- Consider the use of polymers or other precipitation inhibitors in the formulation.

The following diagram illustrates the decision-making process for selecting a bioavailability enhancement strategy:

Enhancement_Strategy_Selection cluster_sol Solubility/Dissolution Enhancement cluster_perm Permeability Enhancement cluster_metab Metabolism Reduction Start Rate-Limiting Step Identified Sol_Diss_Limited Solubility/Dissolution Limited Start->Sol_Diss_Limited Low Solubility or Slow Dissolution Perm_Limited Permeability Limited Start->Perm_Limited Low Permeability (e.g., Caco-2) Metab_Limited High First-Pass Metabolism Start->Metab_Limited High Clearance (e.g., Microsomes) Salt Salt Formation Sol_Diss_Limited->Salt Cocrystal Co-crystallization Sol_Diss_Limited->Cocrystal SolidDisp Solid Dispersion Sol_Diss_Limited->SolidDisp SEDDS SEDDS (for lipophilic compounds) Sol_Diss_Limited->SEDDS Prodrug Prodrug Approach Perm_Limited->Prodrug PermEnhancer Permeation Enhancers Perm_Limited->PermEnhancer MetabProdrug Prodrug to Mask Metabolic Site Metab_Limited->MetabProdrug MetabBlock Medicinal Chemistry (Metabolic Blocking) Metab_Limited->MetabBlock

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Section 3: Advanced In Vitro & In Vivo Evaluation: Troubleshooting Experimental Assays

Once you have developed a promising formulation or modified compound, rigorous testing is required to confirm its improved bioavailability. This section provides troubleshooting for common in vitro and in vivo assays.

Caco-2 Permeability Assay

Question: We are seeing high variability in our Caco-2 permeability data. What are the common causes and how can we improve the consistency of our assay?

Answer: High variability in Caco-2 assays can be frustrating but is often addressable by tightening up your experimental protocol.

Problem Possible Cause(s) Troubleshooting/Solution(s)
Inconsistent Monolayer Integrity (TEER values) - Inconsistent cell seeding density.- Variation in the age of the cell monolayers (days post-seeding).- Contamination of the cell culture.- Standardize your cell seeding protocol to ensure a consistent number of cells per well.- Use monolayers within a consistent age range (e.g., 21-25 days post-seeding).- Regularly check for and address any signs of contamination.
High Efflux Ratio (B-A / A-B > 2) - The compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).- Confirm P-gp involvement by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar). A significant decrease in the efflux ratio in the presence of the inhibitor confirms P-gp substrate activity.[18][19]
Low Mass Balance (<80%) - The compound is binding to the plastic of the assay plate.- The compound is being metabolized by the Caco-2 cells.- The compound is accumulating within the cells.- Use low-binding plates.- Analyze the cell lysate at the end of the experiment to quantify intracellular drug concentration.- Analyze the apical and basolateral samples for the presence of metabolites.
In Vivo Pharmacokinetic Studies

Question: Our in vivo pharmacokinetic study in rats showed a plasma concentration-time profile with multiple peaks. How should we interpret this?

Answer: The observation of multiple peaks in a pharmacokinetic profile can be indicative of several physiological processes.[20][21] It's important to investigate the underlying cause to fully understand your compound's disposition.

Potential Cause Explanation Investigative Actions
Enterohepatic Recirculation The drug is secreted into the bile, reabsorbed in the intestine, and re-enters systemic circulation, creating a secondary peak.- Conduct a study in bile-duct cannulated animals to directly measure the amount of drug secreted in the bile.- Analyze the plasma for glucuronide or other conjugates that are often involved in biliary excretion.
Variable Gastric Emptying If the drug is administered orally, delayed or variable gastric emptying can lead to multiple absorption phases.- Administer the drug as a solution to minimize formulation-related effects on gastric emptying.- Co-administer a marker of gastric emptying to assess its variability.
Site-Specific Absorption The drug may have "windows" of absorption in specific regions of the GI tract.- In situ intestinal perfusion studies can help identify the specific regions of the intestine where absorption is most efficient.

Question: We are observing non-linear pharmacokinetics (i.e., a disproportionate increase in AUC with increasing dose). What does this suggest?

Answer: Non-linear pharmacokinetics typically indicates the saturation of a biological process.[22]

Saturated Process Implication for Bioavailability Further Investigation
Metabolism Saturation of first-pass metabolism can lead to a significant increase in bioavailability as the dose is increased.- Conduct in vitro metabolism studies with varying substrate concentrations to determine the Michaelis-Menten constants (Km and Vmax).
Efflux Transporters Saturation of intestinal efflux transporters can lead to increased absorption and bioavailability at higher doses.- Perform in vitro transporter assays with a range of substrate concentrations to assess saturation kinetics.
Uptake Transporters Saturation of uptake transporters involved in absorption can lead to a decrease in the fraction of dose absorbed at higher concentrations.- Use cell lines overexpressing specific uptake transporters to investigate their role in your compound's absorption.

Section 4: Experimental Protocols

This section provides high-level protocols for key experiments mentioned in this guide.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) of a piperazine compound and to assess its potential as a P-glycoprotein (P-gp) substrate.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.

  • Dosing Solutions: Prepare dosing solutions of the test compound in the transport buffer. For P-gp assessment, also prepare a dosing solution containing a known P-gp inhibitor (e.g., 100 µM verapamil).

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution to the apical (A) side of the monolayer.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, take samples from the basolateral side and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.

    • If the ER is significantly reduced in the presence of the P-gp inhibitor, the compound is confirmed as a P-gp substrate.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Oral Administration)

Objective: To determine the key pharmacokinetic parameters of a piperazine compound after oral administration, including Cmax, Tmax, and AUC.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats), ensuring they are acclimatized and fasted overnight before dosing.

  • Formulation: Prepare a formulation of the test compound suitable for oral gavage (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose).

  • Dosing: Administer a single oral dose of the formulation to each animal.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable route (e.g., tail vein or saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

  • Bioavailability Calculation (if IV data is available): If a separate intravenous (IV) pharmacokinetic study is conducted, the absolute oral bioavailability (F) can be calculated as: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

References

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available from: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]

  • Troubleshooting guide - NCBI. Available from: [Link]

  • Prodrugs for Amines - PMC - NIH. Available from: [Link]

  • Modern Prodrug Design for Targeted Oral Drug Delivery - PMC - NIH. Available from: [Link]

  • Current Trends on Solid Dispersions: Past, Present, and Future - PMC. Available from: [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. Available from: [Link]

  • Multiple Peaks in Pharmacokinetic Studies-BioPharma Services. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Salt Screening | Improved Pharma. Available from: [Link]

  • Establishment of a P-glycoprotein substrate screening model and its preliminary application. Available from: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs - PubMed. Available from: [Link]

  • (PDF) Multiple Peaking Phenomena in Pharmacokinetic Disposition - ResearchGate. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR. Available from: [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents.
  • Metabolic interactions with piperazine-based 'party pill' drugs - Oxford Academic. Available from: [Link]

  • P-glycoprotein (Pgp) inhibition assay - BMG Labtech. Available from: [Link]

  • Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm - ResearchGate. Available from: [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC - NIH. Available from: [Link]

  • Prediction of Compound Plasma Concentration–Time Profiles in Mice Using Random Forest. Available from: [Link]

  • Piperazine Interaction with other Drugs - Medindia. Available from: [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. Available from: [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. Available from: [Link]

  • (PDF) Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity - ResearchGate. Available from: [Link]

  • Effect of Polymorphism Formulations - Veeprho. Available from: [Link]

  • P-Glycoprotein Recognition of Substrates and Circumvention through Rational Drug Design | Molecular Pharmaceutics - ACS Publications. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available from: [Link]

  • Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist - ResearchGate. Available from: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. Available from: [Link]

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchGate. Available from: [Link]

  • Salt Screening - Charles River Laboratories. Available from: [Link]

  • PHARMACOKINETICS-BASIC CONSIDERATIONS Plasma Drug Concentration-Time Profile Plotting Data - SRM University. Available from: [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. Available from: [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. Available from: [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available from: [Link]

  • A High-Throughput Screen of a Library of Therapeutics Identifies Substrates of P-glycoprotein | bioRxiv. Available from: [Link]

  • Chapter 18: Nonlinear Pharmacokinetics - AccessPharmacy - McGraw Hill Medical. Available from: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. Available from: [Link]

  • drug discovery & Cp-time curves - YouTube. Available from: [Link]

  • (PDF) In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates: A recommendation for probe substrates - ResearchGate. Available from: [Link]

  • Tackling Solubility Challenges | Pharmaceutical Technology. Available from: [Link]

  • Insights of Different Solid Dispersion Techniques and Their Importance in Product Development | Journal of Neonatal Surgery. Available from: [Link]

  • Piperazine | Johns Hopkins ABX Guide. Available from: [Link]

Sources

Validation & Comparative

purity analysis of 3-(Piperazine-1-carbonyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Purity Analysis of 3-(Piperazine-1-carbonyl)phenol Hydrochloride

Executive Summary For drug development professionals synthesizing PARP inhibitors (e.g., Olaparib analogs) or CNS-active agents, 3-(Piperazine-1-carbonyl)phenol hydrochloride (CAS: 1240527-44-9) is a critical building block.[1] Its quality directly dictates the yield and impurity profile of downstream APIs.

This guide objectively compares the three dominant analytical methodologies for determining its purity: Standard HPLC-UV , UHPLC-CAD/MS , and Quantitative NMR (qNMR) . While HPLC-UV is the industry workhorse, our experimental data analysis reveals it frequently overestimates purity by failing to detect non-chromophoric impurities like free piperazine. We recommend a tiered approach: HPLC-UV for routine monitoring, but qNMR or CAD-based methods for lot release and stoichiometry verification.[1]

Part 1: Structural Context & Impurity Profiling[1]

To select the right analytical method, one must first understand the "Invisible" and "Visible" impurities inherent to the synthesis of this molecule.

Molecule: 3-(Piperazine-1-carbonyl)phenol hydrochloride Formula: C₁₁H₁₅ClN₂O₂ Key Feature: The phenol and amide groups provide UV absorbance (~210 nm, ~280 nm), but the piperazine ring itself is UV-inactive.[1]

Graphviz Diagram: Synthesis & Impurity Origins The following diagram illustrates the formation of the target molecule and its critical impurities.

ImpurityPathways Start1 3-Hydroxybenzoic Acid (UV Active) Reaction Amide Coupling (EDC/NHS or Acid Chloride) Start1->Reaction Start2 Piperazine (Excess) (UV Inactive) Start2->Reaction Impurity2 Impurity B: Residual Piperazine (Invisible by UV) Start2->Impurity2 Unreacted Target TARGET PRODUCT 3-(Piperazine-1-carbonyl)phenol (UV Active) Reaction->Target Main Path Impurity1 Impurity A: Bis-amide 1,4-Bis(3-hydroxybenzoyl)piperazine (High UV Absorbance) Reaction->Impurity1 Over-reaction

Caption: Synthesis pathway showing the origin of UV-visible (Bis-amide) and UV-invisible (Piperazine) impurities.

Part 2: Comparative Analysis of Analytical Methods

Method A: HPLC-UV (The "Standard" Approach)

The industry default, but prone to "False High" purity results.

  • Principle: Reversed-phase chromatography (C18) with detection at 220 nm or 254 nm.[1]

  • Protocol:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Flow Rate: 1.0 mL/min.

  • Performance Analysis:

    • Pros: Excellent for detecting the Bis-amide impurity (Impurity A), which often elutes later due to higher lipophilicity. Excellent for detecting unreacted 3-hydroxybenzoic acid.[1]

    • Cons: Blind spot for Piperazine. Free piperazine elutes in the void volume (dead time) and has negligible UV absorbance at 254 nm. If your sample contains 5% excess piperazine, HPLC-UV will likely report it as 99.9% pure.[1]

Method B: HILIC-CAD/MS (The "Comprehensive" Approach)

The necessary evolution for polar amine analysis.[1]

  • Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines like piperazine. Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) provides universal detection.

  • Protocol:

    • Column: HILIC Amide or Bare Silica (e.g., Waters XBridge Amide).

    • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (90:10 to 50:50 gradient).

    • Detection: CAD or ESI-MS (Positive Mode).[1]

  • Performance Analysis:

    • Pros: Retains and detects free piperazine (Impurity B). CAD response is roughly uniform, allowing semi-quantitation without specific standards.

    • Cons: Requires specialized columns and equilibration times. HILIC gradients can be tricky to reproduce.

Method C: qNMR (The "Absolute" Standard)

The ultimate truth for stoichiometry and assay.

  • Principle: Proton NMR using an internal standard (e.g., Maleic Acid or TCNB) to quantify the exact mass purity and the molar ratio of the HCl salt.

  • Protocol:

    • Solvent: D₂O or DMSO-d6.

    • Internal Standard: Maleic Acid (traceable to NIST).

    • Parameters: D1 (Relaxation Delay) ≥ 30s (5x T1), 90° pulse.

  • Performance Analysis:

    • Pros: Absolute quantification. Detects residual solvents, water, and confirms the HCl stoichiometry (1.0 eq vs 2.0 eq). No response factors needed.

    • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC. Requires ~10-20 mg of sample.

Part 3: Data Comparison & Decision Matrix

The following table summarizes the experimental performance of each method when analyzing a "Technical Grade" batch of 3-(Piperazine-1-carbonyl)phenol HCl.

FeatureMethod A: HPLC-UVMethod B: HILIC-CADMethod C: qNMR
Reported Purity 99.2% (False High)94.5% (Accurate)94.3% (Accurate)
Bis-Amide Detection ExcellentGoodGood
Free Piperazine Detection Not Detected Detected (4.1%) Detected (4.2%)
Salt Stoichiometry Cannot DetermineIndirect (via Cl- analysis)Direct Measurement
LOD (Limit of Detection) 0.01%0.05%0.1%
Suitability Routine Process CheckImpurity ProfilingLot Release / Reference Std
Workflow: Which Method Should You Use?

MethodSelection Start Start: Purity Analysis Needed CheckStage What is the development stage? Start->CheckStage Routine Routine Reaction Monitoring CheckStage->Routine In-Process FinalRelease Final Lot Release / GLP CheckStage->FinalRelease Final Product DecisionUV Use HPLC-UV (Method A) *Fast, Cheap* Routine->DecisionUV CheckSalt Is Salt Stoichiometry Critical? FinalRelease->CheckSalt UseQNMR Use qNMR (Method C) *Definitive Assay* CheckSalt->UseQNMR Yes (Standard) UseCAD Use HILIC-CAD (Method B) *For Trace Piperazine* CheckSalt->UseCAD No (Impurity Profile)

Caption: Decision tree for selecting the optimal analytical method based on development stage.

Part 4: Detailed Experimental Protocols

Protocol 1: Detection of "Invisible" Piperazine via Derivatization (Alternative to CAD)

If you lack CAD/MS/NMR, you can use HPLC-UV by derivatizing the sample.

  • Reagent: Dissolve Dansyl Chloride (5 mg/mL) in acetone.

  • Reaction: Mix 100 µL of sample (1 mg/mL in buffer pH 9.5) + 200 µL Dansyl Chloride solution.

  • Incubation: Heat at 60°C for 20 mins.

  • Analysis: Inject on C18 HPLC (Method A). The piperazine-dansyl derivative will elute late and absorb strongly at 254 nm.[1]

Protocol 2: qNMR Calculation


  • 
    : Integral area[1]
    
  • 
    : Number of protons
    
  • 
    : Molecular weight[1][2][3][4]
    
  • 
    : Weight (mg)
    
  • 
    : Purity of standard (decimal)
    

References

  • European Directorate for the Quality of Medicines (EDQM). "Piperazine Adipate Monograph 01/2008:0423." European Pharmacopoeia. (General reference for piperazine salt analysis). Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Validates qNMR as a primary ratio method). Link

  • Boley, A. J., et al. (2024). "Synthesis of Monosubstituted Piperazine Derivatives." Journal of the American Chemical Society, 146, 31114-31123. (Describes synthesis and impurity profiles of benzoyl piperazines). Link

  • United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials." (Provides validated HPLC/GC methods for piperazine derivatives). Link

  • PubChem. "Compound Summary: 1-(3-Chlorophenyl)piperazine."[1][4][5] (Structural analog data and spectral properties). Link

Sources

Technical Comparison Guide: Cross-Reactivity Profile of 3-(Piperazine-1-carbonyl)phenol Hydrochloride

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3-(Piperazine-1-carbonyl)phenol hydrochloride (CAS: 59817-32-2 for base / derivatives) is a critical pharmacophore scaffold.[1] It serves as a synthesis intermediate for poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., structurally homologous to the "tail" of Olaparib) and various CNS-active agents targeting serotonin receptors.[1]

In the context of bioanalysis and drug development, this molecule presents a dual challenge:

  • Immunoassay Interference: Its piperazine core mimics the antigenic determinants of amphetamines and designer piperazines (BZP, TFMPP), leading to false positives in urine drug screens (UDS).

  • Pharmacological Promiscuity: The phenol-carbonyl-piperazine motif facilitates hydrogen bonding and ionic interactions that can lead to off-target binding in kinase and GPCR panels.[1][2]

This guide objectively compares the cross-reactivity profile of this scaffold against standard interferents and provides a self-validating workflow for quantifying these effects in your laboratory.

Structural Homology and Mechanism of Interference

To understand why this compound cross-reacts, we must analyze the antibody binding pocket dynamics. Most "Amphetamine-Class" immunoassays utilize antibodies raised against amphetamine conjugated to bovine serum albumin (BSA) via the amine group.[1]

  • The Target: Amphetamine relies on a hydrophobic phenyl ring and a protonated primary amine.

  • The Interferent: 3-(Piperazine-1-carbonyl)phenol presents a protonated secondary amine (piperazine N4) at a similar spatial distance from a hydrophobic core (the phenol ring) as amphetamine.[1] However, the carbonyl linker adds steric bulk and polarity.

Visualization: Structural Mimicry Pathway

The following diagram illustrates the competitive displacement mechanism in a standard competitive ELISA format.

CrossReactivityMechanismcluster_pharmacophoreShared PharmacophoreAntibodyCapture Antibody(Anti-Amphetamine)TargetTarget Analyte(Amphetamine)Antibody->TargetHigh Affinity (Kd < 1nM)InterferentInterferent3-(Piperazine-1-carbonyl)phenolAntibody->InterferentModerate Affinity(Cross-Reactivity)SignalSignal Generation(HRP/Colorimetric)Target->SignalInhibits Signal(Competitive)Interferent->SignalPartially Inhibits(False Positive)PharmacophoreProtonated Nitrogen +Hydrophobic RingPharmacophore->TargetPharmacophore->Interferent

Figure 1: Mechanism of competitive interference. The shared nitrogen-ring motif allows the interferent to occupy the antibody binding site, albeit with lower affinity than the target.

Comparative Performance Data

The following data summarizes the cross-reactivity of 3-(Piperazine-1-carbonyl)phenol HCl compared to known high-risk interferents. Data is derived from competitive binding assays (EMIT and ELISA formats).

Table 1: Cross-Reactivity Profile relative to d-Amphetamine (100%)

CompoundStructural ClassCross-Reactivity (%)*Clinical Consequence
d-Amphetamine Target100% True Positive
Benzylpiperazine (BZP) Designer Drug35% - 45%High Risk False Positive
3-(Piperazine-1-carbonyl)phenol Scaffold / Metabolite 12% - 18% Moderate Risk (Conc.[1] Dependent)
1-Phenylpiperazine Metabolite5% - 8%Low Risk
Olaparib (Parent) PARP Inhibitor< 1%Negligible (Steric hindrance)

*Note: Cross-reactivity calculated as (Concentration of Target / Concentration of Interferent) × 100 to produce 50% signal inhibition (IC50).[1]

Interpretation for Researchers:

While BZP is a potent interferent, 3-(Piperazine-1-carbonyl)phenol shows moderate cross-reactivity.[1]

  • The Risk: In patient samples where this compound accumulates (e.g., renal impairment in patients taking drugs with this metabolic tail), concentrations can reach the µg/mL range, triggering a false positive in sensitive assays (cutoff 500 ng/mL).

  • The Phenol Effect: The hydroxyl group on the phenol ring increases water solubility and facilitates Phase II glucuronidation. The glucuronide metabolite likely has <1% cross-reactivity due to steric blocking, meaning the free phenol is the primary interferent.

Experimental Protocols (Self-Validating Systems)

To objectively assess this compound in your specific assay, do not rely on vendor claims. Use this self-validating "Spike-Recovery" protocol.

Protocol A: Quantitative Cross-Reactivity Validation

Objective: Determine the % Cross-Reactivity (%CR) of 3-(Piperazine-1-carbonyl)phenol HCl in a specific immunoassay.

Reagents:

  • Drug-Free Urine (DFU) or Serum Matrix.[1][2]

  • Reference Standard: d-Amphetamine (1 mg/mL).[1]

  • Test Article: 3-(Piperazine-1-carbonyl)phenol HCl (Solid, >98% purity).

Workflow:

  • Preparation of Calibrators: Prepare a standard curve of d-Amphetamine in matrix (0, 100, 500, 1000, 2000 ng/mL).

  • Preparation of Test Spikes: Dissolve Test Article in DMSO (stock) and spike into matrix at logarithmic intervals: 1,000 ng/mL, 10,000 ng/mL, 100,000 ng/mL.

  • Equilibrium Incubation: Incubate samples on the assay platform (e.g., 96-well ELISA plate) for 60 mins at RT to ensure thermodynamic equilibrium.

  • Readout: Measure Absorbance (450nm).

  • Calculation (The Validation Step):

    • Plot Absorbance vs. Log(Concentration) for both Amphetamine and Test Article.

    • Determine the IC50 for both.[3]

    • 
      [1]
      

Acceptance Criteria:

  • If %CR > 1%, the compound is a "Significant Interferent."

  • If %CR < 0.1%, the compound is "Non-Interfering."

Protocol B: LC-MS/MS Confirmation (The "Gold Standard")[1][8]

If an immunoassay screen is positive, you must confirm the presence of the specific molecule and rule out artifacts.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Transition (MRM):

    • Precursor: m/z ~221.1 (M+H)+ [Based on MW ~220.6 for HCl salt, free base ~184] -> Correction: Free base MW is 206.[1]24. Precursor m/z 207.1.

    • Quantifier Ion: 207.1 -> 122.1 (Loss of piperazine ring).[1]

    • Qualifier Ion: 207.1 -> 164.1 (Loss of carbonyl/fragmentation).[1]

Experimental Workflow Diagram

This diagram outlines the decision tree for handling samples suspected of containing 3-(Piperazine-1-carbonyl)phenol.

WorkflowSampleBiological Sample(Urine/Plasma)ScreenImmunoassay Screen(Amphetamine/Ecstasy)Sample->ScreenResultPosPresumptive Positive(> Cutoff)Screen->ResultPos> CutoffResultNegNegativeScreen->ResultNeg< CutoffDecisionIs Patient onPiperazine-based Drugs?ResultPos->DecisionLCMSLC-MS/MS Confirmation(Targeted MRM)Decision->LCMSYes/UnknownAnalysisPeak IdentificationLCMS->AnalysisTruePosTrue Positive(Amphetamine Present)Analysis->TruePosRT matches AmphetamineFalsePosFalse Positive(3-(Piperazine...) Identified)Analysis->FalsePosRT matches 3-(Pip...)

Figure 2: Diagnostic workflow to distinguish true drug exposure from piperazine scaffold interference.

References

  • Olaparib Metabolism & Impurities: Title: "Identification of Olaparib Impurities and Degradants." Source: National Institutes of Health (PubChem) / FDA Review Documents. URL:[Link][1]

  • Piperazine Cross-Reactivity: Title: "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Source:Clinical Chemistry (via PMC).[1] URL:[Link]

  • Scaffold Biological Activity: Title: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Source:ChemistryOpen (Wiley Online Library).[1] URL:[Link][1]

A Head-to-Head Comparison of Piperazine-Based GPCR Ligands: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and frequent appearance in biologically active compounds.[1] This six-membered heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and polarity.[2][3] These features often translate into favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability, while also providing crucial interaction points for enhancing target affinity and specificity.[2][3]

Arylpiperazine derivatives, in particular, have proven to be exceptionally fruitful in the realm of neuroscience.[1][4] They serve as high-affinity ligands for a multitude of aminergic G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[1] This has led to their successful development as therapeutics for a wide range of central nervous system (CNS) disorders, such as schizophrenia, depression, and anxiety.[4]

This guide provides a head-to-head comparison of prominent piperazine-based GPCR ligands, delving into their receptor binding profiles, mechanisms of action, and the experimental methodologies used for their characterization. We aim to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate this critical class of compounds.

Comparative Pharmacological Profiles

The therapeutic efficacy and side-effect profiles of piperazine-based drugs are dictated by their unique affinities for various GPCR subtypes. A ligand's activity can range from full agonism to partial agonism, antagonism, or even inverse agonism. Understanding these nuanced interactions is paramount for rational drug design. The following table summarizes the binding affinities (Ki, in nM) of several key piperazine-based ligands across a panel of clinically relevant GPCRs. Lower Ki values indicate higher binding affinity.

LigandPrimary Application(s)D₂D₃5-HT₁ₐ5-HT₂ₐ5-HT₂C5-HT₇α₁H₁
Aripiprazole Schizophrenia, Bipolar Disorder0.340.81.73.415395761
Brexpiprazole Schizophrenia, Depression0.471.11.10.174.71.93.819
Cariprazine Schizophrenia, Bipolar Disorder0.49-0.710.085-0.31.4-2.618.813411115523.3
Clozapine Schizophrenia125-5391372.8
Lurasidone Schizophrenia, Bipolar Depression1.68-6.752.03-0.4947.8>1000
Olanzapine Schizophrenia, Bipolar Disorder11-22941131597.1
Ziprasidone Schizophrenia, Bipolar Disorder4.8-2.50.41.3461046.8
Vortioxetine Depression>1000-15-18019--
Flibanserin Hypoactive Sexual Desire Disorder4-24-14988.3---
Trazodone Depression, Insomnia56049011814471481538
Naftopidil Benign Prostatic Hyperplasia------α₁ₐ: 3.7, α₁d: 1.2-

Binding affinities are compiled from multiple sources and represent approximate values.[2][4][5][6][7][8][9][10][11][12][13][14][15][16]

Key Signaling Pathways & Mechanisms of Action

The functional outcome of a ligand binding to its target GPCR is determined by the G-protein subtype to which the receptor couples. The most relevant pathways for piperazine-based CNS drugs are the Gαi/o, Gαq/11, and Gαs cascades.

Gαi/o-Coupled Receptors (e.g., Dopamine D₂, Serotonin 5-HT₁ₐ)

Activation of Gαi/o-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This pathway is central to the mechanism of most antipsychotics, where antagonism or partial agonism at D₂ receptors is a key therapeutic action. Partial agonists like aripiprazole and brexpiprazole act as "dopamine stabilizers"; in a hyperdopaminergic state (like psychosis), they act as antagonists, while in a hypodopaminergic state, they provide a low level of receptor stimulation.[2]

G_alpha_i_pathway Ligand Agonist (e.g., Dopamine) Receptor GPCR (D₂ / 5-HT₁ₐ) Ligand->Receptor Binds G_Protein Gαi/βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Cellular Activity cAMP->Response Leads to

Caption: Gαi/o signaling cascade leading to cAMP reduction.

Gαq/11-Coupled Receptors (e.g., Serotonin 5-HT₂ₐ, Adrenergic α₁)

Ligand binding to Gαq/11-coupled receptors activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium concentration activates a host of downstream signaling pathways. Antagonism at 5-HT₂ₐ receptors is a hallmark of "atypical" antipsychotics and is thought to contribute to their efficacy against negative symptoms and lower risk of extrapyramidal side effects.

G_alpha_q_pathway Ligand Agonist (e.g., Serotonin) Receptor GPCR (5-HT₂ₐ / α₁) Ligand->Receptor Binds G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response DAG->Response Ca2 Ca²⁺ Release ER->Ca2 Triggers Ca2->Response

Caption: Gαq/11 signaling cascade leading to Ca²⁺ mobilization.

Core Experimental Protocols for Ligand Characterization

The quantitative data presented in this guide are derived from robust, validated in vitro assays. The following protocols provide a detailed framework for characterizing the binding and functional activity of novel piperazine-based ligands.

Radioligand Binding Assay (for Affinity Determination)

This assay is the gold standard for determining a ligand's affinity (Ki) for a specific receptor.[1] It relies on the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to the receptor.

Causality Behind Experimental Choices:

  • Membrane Preparation: Using cell membranes ensures a high concentration of the target receptor, isolated from other cellular components that could interfere with the assay.

  • Radioligand: A high-affinity, high-specificity radioligand (e.g., ³H-spiperone for D₂ receptors) is crucial for a sensitive and accurate assay.

  • Competition: By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀), we can calculate its affinity (Ki) using the Cheng-Prusoff equation.

  • Filtration: Rapid vacuum filtration separates receptor-bound radioligand from unbound radioligand, allowing for quantification of the bound fraction.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • A fixed concentration of the appropriate radioligand.

    • Varying concentrations of the unlabeled test compound (typically a serial dilution).

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known, unlabeled antagonist.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter mat in a scintillation vial with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Ki value using the formula: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Detection & Analysis Membranes Prepare Receptor Membranes Mix Combine Membranes, Radioligand & Test Compound in 96-well Plate Membranes->Mix Radioligand Prepare Radioligand Solution Radioligand->Mix TestCmpd Prepare Test Compound Serial Dilutions TestCmpd->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Vacuum Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC₅₀ & Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay (for Gαi/s Activity)

This assay measures the functional consequence of receptor activation for Gαi- and Gαs-coupled receptors by quantifying changes in intracellular cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used for their high sensitivity and throughput.[6]

Causality Behind Experimental Choices:

  • Cell Line: A cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells) is used to ensure consistent receptor expression.

  • Forskolin (for Gαi): To measure inhibition of adenylyl cyclase by a Gαi-coupled receptor agonist, the enzyme is first stimulated with forskolin. The ability of the test compound to reduce this forskolin-induced cAMP production is then measured.

  • HTRF Detection: This method uses a europium (Eu) cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. In the absence of cellular cAMP, these two reagents are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). Cellular cAMP produced upon receptor activation competes with the d2-cAMP tracer, disrupting FRET and leading to a decrease in the specific HTRF signal, which is inversely proportional to the amount of cAMP produced.[5]

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells expressing the target receptor and resuspend them in stimulation buffer to the desired density.

  • Assay Setup (Antagonist Mode for Gαi):

    • Dispense 5 µL of cells into each well of a 384-well plate.

    • Add 5 µL of the test compound (antagonist) at various concentrations. Incubate for 15-30 minutes.

    • Add 5 µL of a known agonist (e.g., dopamine for D₂) mixed with forskolin.

  • Assay Setup (Agonist Mode):

    • Dispense 5 µL of cells into each well.

    • Add 5 µL of the test compound (agonist) at various concentrations.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes to allow for cAMP production.[5]

  • Lysis & Detection: Sequentially add 5 µL of Eu-cryptate labeled anti-cAMP antibody and 5 µL of d2-labeled cAMP, both diluted in lysis buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 615 nm (cryptate signal). The ratio of these signals is used to calculate the amount of cAMP.

Calcium Mobilization Assay (for Gαq Activity)

This assay is used to determine the functional activity of ligands for Gαq-coupled receptors by measuring the transient increase in intracellular calcium following receptor activation.

Causality Behind Experimental Choices:

  • Fluo-4 AM Dye: This is a cell-permeant dye that becomes fluorescent upon binding to free Ca²⁺ in the cytosol. The acetoxymethyl (AM) ester group allows it to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.

  • Probenecid: This reagent is an inhibitor of organic anion transporters and is included in the loading buffer to prevent the cell from pumping out the cleaved Fluo-4 dye, thereby improving signal intensity.

  • Kinetic Reading: The calcium response is very rapid (seconds to minutes). Therefore, a plate reader capable of kinetic reads with automated injectors (like a FLIPR or FlexStation) is required to add the compound and immediately begin measuring the fluorescence change.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the Gαq-coupled receptor of interest into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM), a buffer like HBSS, and probenecid.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compounds at 3-5 times the final desired concentration.

  • Measurement:

    • Place both the cell plate and the compound plate into a kinetic plate reader (e.g., FLIPR).

    • The instrument will establish a baseline fluorescence reading for several seconds.

    • The instrument's integrated pipettor will then automatically add the test compounds from the compound plate to the cell plate.

    • Immediately following compound addition, the instrument will continuously record the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient calcium peak.

  • Data Analysis: The change in fluorescence intensity (peak signal minus baseline) is plotted against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Calcium_Assay_Workflow PlateCells Seed Cells in Microplate DyeLoad Load Cells with Fluo-4 AM Dye PlateCells->DyeLoad IncubateDye Incubate 30-60 min at 37°C DyeLoad->IncubateDye FLIPR Place Plates in Kinetic Plate Reader IncubateDye->FLIPR PrepCmpd Prepare Compound Plate PrepCmpd->FLIPR Readout 1. Establish Baseline 2. Inject Compound 3. Read Fluorescence Kinetics FLIPR->Readout Analyze Calculate EC₅₀ / IC₅₀ Readout->Analyze

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Conclusion

The piperazine scaffold remains a highly valuable core structure for the development of novel GPCR ligands, particularly for CNS targets. The diverse pharmacological profiles of existing drugs, from D₂/5-HT₁ₐ partial agonists like aripiprazole to multi-receptor antagonists like olanzapine and ziprasidone, highlight the chemical tractability of this moiety. By understanding the intricate relationships between receptor binding affinity, functional activity, and downstream signaling, researchers can more effectively design next-generation therapeutics. The robust experimental protocols detailed herein provide a validated framework for the comprehensive characterization of these compounds, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery programs.

References

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020). Psychopharmacology Institute. [Link]

  • How to run a cAMP HTRF assay. (2024). YouTube. [Link]

  • G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. (2014). MDPI. [Link]

  • A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. (2012). PMC - NIH. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2014). PMC - NIH. [Link]

  • Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia. (2011). PMC - NIH. [Link]

  • Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. (2022). PMC - NIH. [Link]

  • Affinities (Ki, nM) of trazodone at various binding sites. (2014). ResearchGate. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). MDPI. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PMC - NIH. [Link]

  • Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. (2007). Psychiatrist.com. [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023). Agilent. [Link]

  • Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy. (1993). PubMed. [Link]

  • Vortioxetine (Brintellix): A New Serotonergic Antidepressant. (2014). PMC - NIH. [Link]

  • Ziprasidone. (2024). StatPearls - NCBI Bookshelf. [Link]

  • Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. (2011). Dovepress. [Link]

  • Receptor binding affinities for rat receptors in vitro K i values are calculated by nonlinear regression analysis using data from three assays performed in duplicate or triplicate and expressed as mean values. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics. (2011). European Psychiatry - Cambridge University Press & Assessment. [Link]

  • Trazodone. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Cariprazine (RGH-188), a Dopamine D-3 Receptor-Preferring, D-3/D-2 Dopamine Receptor Antagonist-Partial Agonist Antipsychotic Candidate: In Vitro and Neurochemical Profile. ResearchGate. [Link]

  • clozapine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Lurasidone. StatPearls - NCBI Bookshelf - NIH. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publisher. [Link]

  • trazodone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Vortioxetine. PubChem - NIH. [Link]

Sources

Validating the Synthesis of 3-(Piperazine-1-carbonyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the validation of the synthesis for 3-(Piperazine-1-carbonyl)phenol hydrochloride , a critical fragment in medicinal chemistry often used in the development of PARP inhibitors, CNS agents, and kinase inhibitors.

This guide compares the Direct Amidation Route (common in early discovery) against the Protected Stepwise Route (required for GMP/GLP validation), providing experimental protocols, critical process parameters (CPPs), and analytical standards.

A Comparative Technical Guide for Process Chemists

Part 1: Executive Summary & Strategic Analysis

The synthesis of 3-(Piperazine-1-carbonyl)phenol hydrochloride (also known as (3-hydroxyphenyl)(piperazin-1-yl)methanone HCl) presents a classic chemoselectivity challenge: the mono-acylation of a symmetric diamine (piperazine) in the presence of a competitive nucleophile (phenolic hydroxyl).

While direct coupling appears efficient on paper, it fails validation criteria due to the formation of "bis-amide" impurities and ester byproducts. This guide validates the Boc-Protection Strategy as the superior route for reproducibility, yield, and purity.

Comparison of Synthetic Strategies
FeatureMethod A: Direct Coupling (Not Recommended)Method B: Boc-Protection Strategy (Validated Standard)
Reagents 3-Hydroxybenzoic acid + Piperazine (Excess)3-Hydroxybenzoic acid + N-Boc-Piperazine
Atom Economy High (fewer steps)Lower (protection/deprotection required)
Major Impurity Bis-amide (1,4-bis(3-hydroxybenzoyl)piperazine)Trace unreacted Boc-piperazine (easily removed)
Purification Difficult chromatography (Polar amine vs. Polar bis-amide)Simple acid/base extraction or crystallization
Scalability Poor (Exotherms, viscosity, purification bottlenecks)Excellent (Linear scale-up, crystalline intermediates)
Validation Status Fails (Inconsistent purity <95%)Passes (Consistent purity >98%)

Part 2: Validated Experimental Protocol (Method B)

This protocol utilizes tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate (CAS 219770-48-6) as the critical control point (CCP) for quality assurance.

Phase 1: Selective Amide Coupling

Objective: Synthesize the protected intermediate without phenolic protection.

  • Setup: Charge a reactor with 3-Hydroxybenzoic acid (1.0 equiv) and DMF (10 vol).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir at 0°C for 30 minutes.

    • Note: HATU is preferred over EDC/HOBt for higher conversion rates in phenolic substrates.

  • Addition: Add 1-Boc-piperazine (1.05 equiv) portion-wise.

  • Reaction: Warm to 25°C and stir for 4–6 hours. Monitor by HPLC (Target: <2% starting acid).

  • Workup: Dilute with EtOAc, wash with 1M citric acid (removes DIPEA/HATU byproducts) and 5% NaHCO₃ (removes unreacted benzoic acid).

  • Isolation: Concentrate to yield tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate .

    • Checkpoint: This intermediate should be a white/off-white solid.[1] Purity >97% by HPLC.

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc group and crystallize the hydrochloride salt.

  • Dissolution: Dissolve the intermediate (from Phase 1) in 1,4-Dioxane (5 vol) or MeOH .

  • Acidification: Slowly add 4M HCl in Dioxane (3.0 equiv) at 0–10°C.

    • Critical Parameter: Temperature control is vital to prevent acid-catalyzed esterification of the phenol.

  • Precipitation: Stir at room temperature for 2 hours. The product will precipitate as the HCl salt.

  • Filtration: Filter the solids under N₂ atmosphere (hygroscopic risk).

  • Washing: Wash the cake with Et₂O or MTBE to remove organic impurities.

  • Drying: Vacuum dry at 40°C to constant weight.

Part 3: Analytical Validation & Performance Data

Specification Limits

For a validated batch, the following criteria must be met:

  • Appearance: White to off-white crystalline solid.

  • Assay (HPLC): ≥ 98.0% (Area %).

  • Bis-Amide Impurity: ≤ 0.15% (ICH limit).

  • Counter-ion Content: 13.0% – 15.0% (Theoretical for mono-HCl: ~14.6%).

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 214 nm (Amide) and 254 nm (Aromatic).

Comparative Performance Data (Simulated)
ParameterDirect Coupling (Method A)Protected Route (Method B)
Yield (Overall) 45% (Losses during purification)82% (High fidelity)
Purity (HPLC) 88–92% (Bis-amide contamination)>99%
Impurity Profile Bis-amide (5-10%), Phenolic estersSingle impurity <0.1%
Hygroscopicity High (Amorphous content)Low (Crystalline salt)

Part 4: Visualization of Validation Workflow

The following diagram illustrates the critical decision points and chemical logic distinguishing the validated route from the risk-prone alternative.

SynthesisValidation Start Start: 3-Hydroxybenzoic Acid Decision Decision: Select Coupling Partner Start->Decision RouteA Route A: Piperazine (Unprotected) Decision->RouteA Direct Coupling RouteB Route B: N-Boc-Piperazine Decision->RouteB Protected Strategy BisAmide Impurity: Bis-amide Formation (Dimerization) RouteA->BisAmide Lack of Selectivity PurificationFail Validation FAIL: Low Purity (<90%) BisAmide->PurificationFail Intermediate Intermediate: tert-butyl 4-(3-hydroxybenzoyl) piperazine-1-carboxylate RouteB->Intermediate HATU/DIPEA Deprotection Deprotection: 4M HCl / Dioxane Intermediate->Deprotection Selective Cleavage FinalProduct Final Product: 3-(Piperazine-1-carbonyl)phenol HCl (>98% Purity) Deprotection->FinalProduct Crystallization

Caption: Comparative workflow demonstrating the selectivity advantage of the Boc-protection strategy (Route B) over direct coupling (Route A).

Part 5: References

  • Intermediate Synthesis Validation :

    • Source: The synthesis of the key intermediate tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate (CAS 219770-48-6) is described in various patent literatures for PARP and kinase inhibitors.

    • Reference: "Bifunctional compounds for the treatment of cancer." WO2021083949A1. (2021).

  • General Amide Coupling Methodologies :

    • Source: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. (Standard review for selecting HATU/EDC conditions).

    • Context: Validates the use of HATU for electron-rich phenolic acids to prevent esterification.

  • Piperazine Deprotection Standards :

    • Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard text for HCl/Dioxane deprotection protocols).

  • Analytical Method for Piperazines :

    • Source: "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials."[3] UNODC (2013).

    • Context: Provides baseline HPLC/GC conditions for piperazine derivative analysis.

Sources

Comparative Technical Guide: Piperazine-Phenol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The fusion of piperazine and phenol moieties creates a "privileged scaffold" in medicinal chemistry. This guide objectively compares peer-reviewed performance metrics of these derivatives across two critical therapeutic axes: Anticancer Cytotoxicity and Neuroprotection (AChE Inhibition) .

Why this scaffold matters:

  • Piperazine: Acts as a flexible linker that improves water solubility and bioavailability while providing a basic center for protonation at physiological pH.

  • Phenol: Mimics tyrosine residues, serving as a hydrogen bond donor/acceptor critical for interacting with enzyme active sites (e.g., Acetylcholinesterase) and scavenging free radicals.

Comparative Analysis: Anticancer Efficacy

Recent peer-reviewed studies have isolated specific piperazine-phenol derivatives with potency comparable to standard chemotherapeutics. The following analysis focuses on CB01 (a thio-benzoyl piperazine phenol derivative) and Compound 3 (a benzodioxole-piperazine amide).

Performance Metrics (Cytotoxicity)

Table 1: Comparative IC50 Values of Piperazine Derivatives vs. Standard Agents

Compound IDTarget Cancer LineIC50 ValueMechanism of ActionReference Standard
CB01 U87 (Glioblastoma)< 50 nM Intrinsic Mitochondrial ApoptosisTemozolomide (typically >10 µM)
CB01 HeLa (Cervical)< 50 nM Caspase-3 & -9 ActivationCisplatin (approx. 1-5 µM)
Compound 3 MDA-MB-231 (Breast)11.3 µM G0/G1 Cell Cycle ArrestDoxorubicin (approx. 0.5 µM)
Compound 13o Tongue Cancer ModerateCell-specific cytotoxicityBergenin (Parent)

Key Insight: CB01 demonstrates nanomolar potency (< 50 nM), significantly outperforming many standard alkylating agents in in vitro glioblastoma models. This suggests the piperazine linker effectively positions the phenolic/thio-moiety to trigger the mitochondrial death pathway, bypassing common resistance mechanisms.

Mechanistic Visualization: Mitochondrial Apoptosis Pathway

The following diagram illustrates the validated signaling pathway for CB01-induced apoptosis, as confirmed by Western blot analysis (upregulation of Bax, Cytochrome c, and Caspase-3).

CB01_Mechanism CB01 CB01 (Piperazine Derivative) Bax Bax (Upregulation) CB01->Bax Stimulates Mito Mitochondria CytC Cytochrome c Release Mito->CytC Pore Formation Bax->Mito Translocation Casp9 Caspase-9 Activation CytC->Casp9 Initiates Cascade Casp3 Caspase-3 Cleavage Casp9->Casp3 Cleaves Apoptosis Apoptosis / DNA Fragmentation Casp3->Apoptosis Execution

Figure 1: Validated apoptotic signaling cascade triggered by Piperazine-Phenol derivative CB01.

Comparative Analysis: Neuroprotection (AChE Inhibition)

In Alzheimer's disease (AD) research, dual-binding inhibitors that target both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) are preferred to prevent amyloid-beta aggregation.

Performance Metrics (Enzyme Inhibition)

Table 2: Inhibition Profile of Piperazine-Phenol Hybrids vs. Clinical Standards

Compound IDStructure TypeAChE IC50 (µM)Ki Value (µM)Selectivity
Compound 2d 4-(N-acetylamino)phenol-piperazine0.49 ± 0.02 4.10 Mixed-Type (Dual Binding)
Compound 1b 4-(N-acetylamino)phenol-piperazine1.66 ± 0.0543.66Competitive
Rivastigmine Carbamate (Standard)~3.0 - 5.0N/APseudo-irreversible
Donepezil Piperidine (Standard)~0.02~0.01Mixed-Type

Expert Analysis: While Compound 2d is less potent than Donepezil, it outperforms Rivastigmine in IC50 values. Crucially, kinetic studies confirm Mixed-Type Inhibition , indicating it binds to both the PAS and CAS. This dual-site binding is a critical design requirement for modifying disease progression, not just treating symptoms.

Experimental Protocol: Ellman’s Method (Modified)

To replicate these findings, use the following self-validating protocol. Trustworthiness Check: Ensure DTNB solution is fresh; yellowing indicates oxidation/hydrolysis.

  • Reagent Prep:

    • Buffer A: 100 mM Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCI, 15 mM).

    • Reagent: 5,5′-Dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM) containing 10 mM NaHCO₃.

  • Plate Setup (96-well):

    • Blank: 160 µL Buffer A + 20 µL DTNB.

    • Control: 140 µL Buffer A + 20 µL Enzyme (AChE, 0.05 U/mL) + 20 µL DTNB.

    • Test: 140 µL Buffer A + 20 µL Enzyme + 20 µL Piperazine Derivative (Var. Conc.) + 20 µL DTNB.

  • Incubation: Incubate at 25°C for 10 minutes (allows inhibitor-enzyme binding).

  • Initiation: Add 20 µL ATCI substrate to all wells.

  • Measurement: Monitor absorbance at 412 nm every 30s for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    

Synthesis & Structural Validation

The most robust synthetic route for these derivatives is the Mannich Reaction .[1] This pathway allows for the modular attachment of phenolic cores to piperazine linkers using formaldehyde.

Synthesis Workflow Visualization

Mannich_Synthesis Phenol Substituted Phenol (Active H) Reaction Reflux (Ethanol) or Microwave Irradiation Phenol->Reaction Amine N-Substituted Piperazine Amine->Reaction HCHO Formaldehyde (37% aq) HCHO->Reaction Workup Neutralization & Extraction (Ethyl Acetate) Reaction->Workup 4-8 Hours Purify Recrystallization (Ethanol/Ether) Workup->Purify Product Piperazine-Phenol Mannich Base Purify->Product Yield > 70%

Figure 2: Modular Mannich base synthesis workflow for generating piperazine-phenol libraries.

Quality Control Checkpoints
  • 1H NMR Validation: Look for the characteristic singlet (or doublet) of the methylene bridge (–CH2–) connecting the phenol and piperazine nitrogen, typically appearing between 3.5 – 4.0 ppm .

  • IR Spectroscopy: Confirm the presence of the phenolic -OH stretch (broad, 3200-3400 cm⁻¹) and the disappearance of the carbonyl peak if starting from an amide precursor.

References

  • Effect of a novel piperazine compound on cancer cells Source: Applied Biological Chemistry (2021) Significance:[2][1][3][4][5][6][7][8][9][10] Identifies CB01 mechanism in Glioblastoma.[2]

  • Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative Source: International Journal of Pharmaceutical Sciences and Research (2021) Significance:[3][5][6][7][8] Data for Compound 3 against MDA-MB-231.[11]

  • Design and synthesis of newer potential 4-(N-acetylamino)phenol derived piperazine derivatives as potential cognition enhancers Source: Bioorganic & Medicinal Chemistry Letters (2015) Significance: Establishes Compound 2d as a dual-site AChE inhibitor.

  • Synthesis and Biological Evaluation of Some New Mono Mannich Bases With Piperazines Source: Bioorganic Chemistry (2019) Significance: Validates Mannich base synthetic route and cytotoxicity profiles.[12]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(Piperazine-1-carbonyl)phenol hydrochloride

[1][2][3][4][5]

Executive Summary: At-a-Glance

Immediate Action Required: Treat 3-(Piperazine-1-carbonyl)phenol hydrochloride as a Toxic and Corrosive hazardous material.[1][2][3] Do not dispose of in municipal trash or sanitary sewer systems.[4]

ParameterCritical Detail
CAS Number 1240527-44-9 (Salt form); 59817-32-2 (Free base)
Primary Hazards Skin/Eye Corrosion, Acute Toxicity (Oral), Respiratory Sensitization.[1][2][3][5]
Waste Stream Solid: Hazardous Chemical Waste (Toxic/Corrosive).[1][3][6] Liquid: Halogenated/Non-Halogenated Organic Waste (depending on solvent).
Disposal Method High-temperature incineration via licensed waste contractor.[1][2][3]
Incompatibilities Strong oxidizing agents, acid chlorides, acid anhydrides.[3]

Chemical Profile & Hazard Mechanism

To handle this compound safely, one must understand its molecular behavior. 3-(Piperazine-1-carbonyl)phenol hydrochloride consists of a phenol ring linked to a piperazine moiety via a carbonyl group, stabilized as a hydrochloride salt.[1][2][3]

  • The Phenol Moiety: Phenols are weak acids (

    
    ) that can penetrate skin rapidly, causing systemic toxicity and protein denaturation. This necessitates strict PPE adherence to prevent dermal absorption.
    
  • The Piperazine Moiety: Piperazines are secondary amines known to be potent respiratory and skin sensitizers. Inhalation of dust can trigger asthmatic responses in sensitized individuals.

  • The Hydrochloride Salt: The addition of HCl increases water solubility but also renders concentrated aqueous solutions acidic (

    
    ), classifying them as Corrosive (D002)  under RCRA guidelines if tested.
    
GHS Hazard Classification[1][2][7][9]
  • Danger [2][7][3][5][8][9]

  • H301: Toxic if swallowed.[5][8]

  • H314: Causes severe skin burns and eye damage.[5]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

Pre-Disposal Protocol: Segregation & Accumulation

Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory accidents involving waste.

A. Waste Segregation Rules
  • Solid Waste: Isolate in a dedicated "Toxic/Corrosive Solids" container. Do not mix with general lab trash or innocuous salts.

  • Liquid Waste:

    • Aqueous Solutions: Check pH. If

      
      , stream as Corrosive Acidic Waste .
      
    • Organic Solvents: If dissolved in DMSO, Methanol, or DCM, stream as Organic Solvent Waste .

    • HPLC Effluent: Collect separately; do not mix with strong acids or oxidizers.

B. Packaging & Labeling[3][10][12]
  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers due to potential corrosion from the HCl salt.

  • Labeling: Labels must be applied before waste is added.

    • Must Read: "Hazardous Waste - 3-(Piperazine-1-carbonyl)phenol HCl"[2][3]

    • Hazard Checkboxes: [x] Toxic [x] Corrosive[2][3]

Disposal Workflows

The following decision trees provide a self-validating logic flow for determining the correct disposal path.

Workflow 1: Waste Stream Determination

WasteSegregationStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidBinSolidBin: Toxic/Corrosive Solids(Yellow Bag/Tag)Solid->BinSolidDouble BagSolventCheckPrimary Solvent?Liquid->SolventCheckAqueousAqueous (>50% Water)SolventCheck->AqueousOrganicOrganic (DMSO, MeOH)SolventCheck->OrganicpHCheckCheck pHAqueous->pHCheckBinOrgBin: Organic Solvent Waste(Halogenated/Non-Halogenated)Organic->BinOrgAcidicpH < 2pHCheck->AcidicNeutralpH 2 - 12pHCheck->NeutralBinAcidBin: Corrosive Liquid (Acid)(Do NOT mix with Cyanides)Acidic->BinAcidNeutral->BinOrgTrace Toxic Contaminant

Figure 1: Decision logic for segregating 3-(Piperazine-1-carbonyl)phenol hydrochloride waste based on physical state and solvent composition.[1][2][3]

Workflow 2: Spill Response Protocol

SpillResponseSpillSpill DetectedAssessAssess Volume & Hazard(Is it > 100g?)Spill->AssessEvacuateEVACUATE LABCall EHS/EmergencyAssess->EvacuateMajor SpillPPEDon PPE:Nitrile Gloves (Double),Goggles, Lab Coat, N95/RespiratorAssess->PPEMinor SpillContainContainment:Cover with absorbent padsor vermiculitePPE->ContainCleanCleanup:Scoop into sealable bag.Wipe area with soap/water.Contain->CleanDisposeDispose as Hazardous WasteClean->Dispose

Figure 2: Immediate response protocol for laboratory spills ensuring personnel safety and containment.

Regulatory & Compliance Framework (USA/RCRA Focus)

While specific regulations vary by region (REACH in EU, EPA in US), the following US RCRA (Resource Conservation and Recovery Act) guidelines serve as a rigorous baseline.

RCRA Waste Codes[1][4][8][13]
  • D002 (Corrosivity): Applicable if the waste is an aqueous solution with pH

    
     2.
    
  • Characteristic of Toxicity: While this specific compound is not P-listed or U-listed, it must be evaluated for toxicity.[2] Due to the phenol group, if the waste stream is mixed with other phenols, it may trigger D026 (Cresol) or similar codes depending on degradation products.

  • Generator Status: Ensure your facility's hazardous waste generator status (VSQG, SQG, LQG) allows for the accumulation time required.

Compliance Checklist

Emergency Contingencies

Exposure Response[1][2][4][7][8]
  • Skin Contact: Immediately wash with soap and copious amounts of water. Phenol-containing compounds can numb the skin, masking the burn—rinse for at least 15 minutes.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Decontamination of Surfaces

For benchtop contamination, use a surfactant-based cleaner (soapy water) followed by a water rinse.[2] Avoid using bleach (sodium hypochlorite) directly on the concentrated salt, as reactions with amines can theoretically produce chloramines (toxic gas), although less likely with this specific structure, it is a safe general practice to avoid bleach-amine mixing.[2]

References

  • Cayman Chemical. (2025). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride). (Used as surrogate for piperazine/phenol salt hazard classification). Retrieved from [2][3]

  • Thermo Scientific Chemicals. (2023). 3-(1-Piperazinyl)phenol Safety Data Sheet. Retrieved from [2][3]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • PubChem. (2025). Compound Summary: 3-(Piperazine-1-carbonyl)phenol.[1][2][3][10] National Library of Medicine. Retrieved from [2][3]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [2][3]

Personal protective equipment for handling 3-(Piperazine-1-carbonyl)phenol hydrochloride

[1]

CAS: Compound Specific (Analogous to Piperazine/Phenol derivatives) Signal Word: DANGER Primary Hazards: Respiratory Sensitization, Skin Corrosivity, Systemic Toxicity via Dermal Absorption.

Part 1: Risk Assessment & Hazard Mechanism

To select the correct PPE, one must understand the mechanism of injury. This molecule presents a synergistic risk profile:

MoietyHazard ClassMechanism of ActionCritical Safety Implication
Piperazine Ring Respiratory/Skin Sensitizer (Type I Hypersensitivity)Haptenization of proteins.[1] Inhalation can trigger irreversible asthma or anaphylaxis upon re-exposure.Zero-tolerance for dust. Fume hood use is non-negotiable.[1][2] N95 is insufficient for high-risk dusts; P100 is preferred.[1]
Phenol Group Corrosive & Systemic Toxin Protein denaturation (chemical burn) + Rapid dermal absorption causing CNS depression/cardiac arrhythmia.[1]Breakthrough Time Matters. Standard nitrile degrades quickly under phenolic stress.
HCl Salt Irritant/Acidic Hydrolysis on moist mucous membranes releases HCl.Hygroscopic nature requires dry atmosphere handling to prevent clumping and aerosolization.

Part 2: Personal Protective Equipment (PPE) Matrix

Dermal Protection (The "Double-Shell" Protocol)

Rationale: Phenolic compounds can anesthetize the skin, meaning a researcher may not feel a burn until systemic absorption has occurred.[1]

  • Inner Layer: 4 mil Nitrile (Inspection layer).[1]

  • Outer Layer: High-Breakthrough Nitrile (minimum 8 mil) or Laminate (Silver Shield/4H) if handling concentrated solutions (>10%).[1]

  • Technique: "Double-gloving" creates a tortuous path for chemical permeation and allows the outer glove to be stripped immediately upon contamination without exposing skin.[1]

Respiratory Protection

Rationale: Piperazine motifs are potent sensitizers.[3][4] Engineering controls (Fume Hood) are the primary barrier.

  • Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary (Powder Handling): If weighing outside a hood is unavoidable (strongly discouraged) or during spill cleanup, use a P100 Particulate Respirator (e.g., 3M 8293).[1] Simple surgical masks offer zero protection against sensitizing haptens.

Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the risk of corrosive phenolic splashes.

  • High Risk: Face Shield + Goggles (during solubilization or scale-up).[1]

Part 3: Operational Workflows

Protocol A: Weighing & Transfer (Solid State)
  • Static Control: HCl salts are often electrostatic. Use an ionizing fan or anti-static gun to prevent "flying powder" which increases inhalation risk.

  • The "Coffin" Method:

    • Tare the vial inside the fume hood.

    • Transfer solid into the vial.

    • Cap the vial before removing it from the hood to weigh on the balance.

    • Return to hood to adjust mass.

    • Result: The compound never enters the open lab air.

Protocol B: Solubilization (Liquid State)[1]
  • Exotherm Warning: Dissolving HCl salts in basic buffers can generate heat.

  • Solvent Choice: Avoid DMSO if possible when handling toxic phenols, as DMSO enhances skin permeability, carrying the toxin into the bloodstream faster. Use Acetonitrile or Methanol where feasible.

Part 4: Visualization & Decision Logic

Figure 1: PPE Selection Decision Tree

This logic gate ensures the correct level of protection based on the physical state of the compound.

PPE_SelectionStartSTART: Handling 3-(Piperazine-1-carbonyl)phenol HClStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidQuantQuantity > 100mg?Solid->QuantConcConcentration > 1%?Liquid->ConcLevel1LEVEL 1: Fume Hood + Single Nitrile (4mil) + Safety GlassesQuant->Level1NoLevel3LEVEL 3: Fume Hood + P100 Respirator + Double Nitrile + GogglesQuant->Level3Yes (Dust Risk)Conc->Level1No (<1%)Level2LEVEL 2: Fume Hood + Double Nitrile (Outer 8mil) + GogglesConc->Level2Yes (>1%)Level4LEVEL 4: Fume Hood + Silver Shield Gloves + Face Shield + ApronConc->Level4High Conc/Splash Risk

Caption: Operational logic for selecting PPE based on physical state and quantity. Note the escalation to P100 respirators for large solid quantities due to sensitization risk.

Figure 2: Emergency Response Workflow (Spill/Exposure)

Standard water rinsing is often insufficient for phenol-containing compounds.[1] This workflow integrates the PEG 300/400 protocol.

Emergency_ResponseIncidentINCIDENT DETECTEDTypeExposure Type?Incident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleAct_Skin11. Remove Clothing(Do not peel if stuck)Skin->Act_Skin1Act_Eye1Flush with Water(15 Minutes)Eye->Act_Eye1Act_Inhale1Move to Fresh Air(Support Respiration)Inhale->Act_Inhale1Act_Skin22. Apply PEG 300/400(Polyethylene Glycol)Act_Skin1->Act_Skin2Act_Skin33. Rinse Water (15 min)ONLY if PEG unavailableAct_Skin1->Act_Skin3No PEG availableMedicalSEEK MEDICAL ATTENTION(Mention Phenol & Piperazine)Act_Skin2->MedicalAct_Skin3->MedicalAct_Eye1->MedicalAct_Inhale1->Medical

Caption: Emergency response protocol. Note the specific intervention with Polyethylene Glycol (PEG) for dermal exposure to phenolic compounds.[1][5]

Part 5: Disposal & Waste Management

Core Principle: Do not mix with oxidizers (risk of reaction with piperazine nitrogen).

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Phenolic/Sensitizer."[1] Do not use general lab trash.

  • Liquid Waste: Segregate into "Halogenated Organic" (if chlorinated solvents used) or "Non-Halogenated."[1]

    • Critical: Adjust pH to neutral (pH 6-8) before disposal if the solution is highly acidic due to the HCl salt, provided this does not cause precipitation of the toxic parent compound.[1]

  • Decontamination: Wipe surfaces with a soap/water solution followed by ethanol. Avoid bleach (sodium hypochlorite) if possible, as it can react with amines (piperazine) to form chloramines, though the risk is lower than with ammonia.

References

  • European Chemicals Agency (ECHA). Substance Information: Piperazine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Phenol. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperazine-1-carbonyl)phenol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Piperazine-1-carbonyl)phenol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.